molecular formula C8H5FN2O B1441906 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1020033-80-0

8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B1441906
CAS No.: 1020033-80-0
M. Wt: 164.14 g/mol
InChI Key: MIBHEUGZMMVPGG-UHFFFAOYSA-N
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Description

8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C8H5FN2O and its molecular weight is 164.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
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InChI

InChI=1S/C8H5FN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBHEUGZMMVPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241523
Record name 8-Fluoroimidazo[1,2-a]pyridine-2-carboxaldehyde
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Molecular Weight

164.14 g/mol
Source PubChem
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CAS No.

1020033-80-0
Record name 8-Fluoroimidazo[1,2-a]pyridine-2-carboxaldehyde
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Record name 8-Fluoroimidazo[1,2-a]pyridine-2-carboxaldehyde
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Record name 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
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Foundational & Exploratory

Strategic Functionalization of 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous marketed drugs ranging from anxiolytics (e.g., zolpidem) to advanced oncology therapeutics[1]. Within this chemical space, 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde emerges as a highly specialized, bifunctional building block. By strategically positioning a fluorine atom at the C8 position and an electrophilic carbaldehyde at the C2 position, this molecule provides a highly tunable platform for late-stage diversification, particularly in the synthesis of kinase inhibitors and targeted covalent inhibitors (TCIs)[2].

This technical guide dissects the structural causality, physicochemical properties, and validated synthetic workflows associated with this critical intermediate.

Physicochemical Profiling & Structural Causality

Understanding the fundamental properties of a building block is critical before integrating it into a high-throughput screening library. The quantitative data for 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is summarized below.

Quantitative Physicochemical Profile
ParameterValueReference
Chemical Name 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde[3]
CAS Registry Number 1020033-80-0[4]
Molecular Formula C H FN O[3]
Molecular Weight 164.1365 g/mol [5]
Monoisotopic Mass 164.03859 Da[6]
SMILES String C1=CN2C=C(N=C2C(=C1)F)C=O[3]
The Causality of Functional Group Placement

The architectural design of this molecule is not coincidental; it is optimized for pharmacokinetic (PK) and synthetic efficiency:

  • The 8-Fluoro Substitution (-F): Fluorine is highly electronegative. Positioned at C8, it exerts a strong inductive electron-withdrawing effect (-I effect) across the conjugated system. This effectively lowers the pKa of the bridging basic nitrogen (N1), which can enhance membrane permeability by increasing the fraction of un-ionized drug at physiological pH. Furthermore, the robust C-F bond blocks cytochrome P450-mediated oxidative metabolism at this specific site—a common metabolic liability in electron-rich nitrogenous heterocycles[1].

  • The 2-Carbaldehyde Substitution (-CHO): Aldehydes are highly versatile electrophiles. Conjugation with the aromatic imidazo[1,2-a]pyridine ring stabilizes the aldehyde, preventing spontaneous degradation while leaving it sufficiently reactive for nucleophilic attack. This makes it an ideal handle for late-stage diversification via reductive aminations or multicomponent reactions[7].

Logical Reactivity & Synthetic Workflows

The true value of 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde lies in its synthetic versatility. The diagram below illustrates the primary functionalization pathways utilized in medicinal chemistry campaigns.

Reactivity_Map Core 8-Fluoroimidazo[1,2-a] pyridine-2-carbaldehyde RedAm Reductive Amination (Amine Libraries) Core->RedAm 1°/2° Amines, NaBH(OAc)3 Target: Kinase Inhibitors GBB GBB Multicomponent Reaction Core->GBB Isocyanides, Amines Target: Fused Heterocycles Oxidation Oxidation to Carboxylic Acid Core->Oxidation NaClO2, NaH2PO4 Target: Amide Precursors Olefin Wittig / HWE (Olefin Synthesis) Core->Olefin Phosphonium Ylides Target: Rigid Linkers

Fig 1: Synthetic versatility and late-stage functionalization pathways of the core scaffold.

Protocol Engineering: Self-Validating Reductive Amination

To generate a diverse library of tertiary amines for structure-activity relationship (SAR) profiling, reductive amination is the gold-standard workflow. The following protocol is engineered as a self-validating system , ensuring that each step provides intrinsic feedback on reaction progress.

Objective: Conversion of the 2-carbaldehyde to a tertiary amine target.

  • Step 1: Iminium Ion Formation

    • Action: Combine 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) and a secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.5 eq).

    • Causality: DCE provides optimal solubility without competing as a nucleophile. The addition of acetic acid is critical; it protonates the aldehyde oxygen, lowering the LUMO energy and accelerating the nucleophilic attack by the amine to form the highly reactive iminium intermediate.

  • Step 2: Chemoselective Reduction

    • Action: After 1 hour at ambient temperature, add Sodium triacetoxyborohydride (NaBH(OAc) , 1.5 eq) in one portion. Stir for 12 hours.

    • Causality: NaBH(OAc) is explicitly chosen over standard NaBH . The electron-withdrawing acetate ligands reduce the hydridic character of the boron center. This ensures the reagent is mild enough to selectively reduce the transient iminium ion without prematurely reducing the starting aldehyde to an unreactive primary alcohol.

  • Step 3: In-Process Validation (LC-MS)

    • Action: Sample 5 µL of the reaction mixture, dilute in LC-MS grade MeCN, and inject.

    • Validation: The protocol is self-validating when the total ion chromatogram (TIC) shows complete consumption of the aldehyde mass ( 165 [M+H] ) and the emergence of the target amine mass. If the aldehyde persists, the reaction is stalled, indicating steric hindrance at the amine requiring a shift to a more aggressive reducing agent (e.g., cyanoborohydride).

  • Step 4: Phase-Separation Quench

    • Action: Quench the reaction with saturated aqueous NaHCO . Stir vigorously for 15 minutes. Extract with dichloromethane.

    • Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid and decomposes unreacted borohydride species. Crucially, it deprotonates the newly formed amine product, driving it into the organic phase as a free base, while polar boron salts partition entirely into the aqueous waste.

Pharmacological Target Engagement

Derivatives synthesized from 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde have demonstrated profound efficacy in oncology, specifically through kinase inhibition and targeted covalent binding[7].

  • PDGFR Antagonism: The imidazo[1,2-a]pyridine core acts as a bioisostere for the adenine ring of ATP. This allows derivatives to bind competitively within the highly conserved hinge region of Receptor Tyrosine Kinases (RTKs), such as Platelet-Derived Growth Factor Receptor (PDGFR), effectively shutting down downstream proliferative signaling[8].

  • KRAS G12C Covalent Inhibition: Recent scaffold hopping strategies have utilized this core to develop covalent inhibitors targeting the KRAS G12C mutation. The rigid bicyclic framework provides an excellent vector to direct a covalent warhead (e.g., an acrylamide group appended via the C2 position) toward the mutant Cysteine-12 residue, irreversibly locking the oncoprotein in its inactive GDP-bound state[2].

Kinase_Pathway Ligand Growth Factors (e.g., PDGF, EGF) RTK Receptor Tyrosine Kinases (PDGFR, EGFR) Ligand->RTK Activation KRAS KRAS (G12C Mutant) RTK->KRAS Signal Transduction Downstream MAPK / PI3K-AKT Signaling Cascades KRAS->Downstream Phosphorylation Tumor Tumor Proliferation & Survival Downstream->Tumor Gene Expression Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->RTK ATP-Competitive Inhibition Inhibitor->KRAS Covalent Binding at Cys12

Fig 2: Dual-target inhibition mechanism in RTK and KRAS-mutant oncogenic signaling cascades.

References

  • [3] PubChemLite, 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde (C8H5FN2O), University of Luxembourg. 3

  • [2] Royal Society of Chemistry, The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents, Organic & Biomolecular Chemistry. 2

  • [5] AA Blocks, Product Catalog: 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde. 5

  • [8] National Institutes of Health (PMC), Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. 8

  • [4] ChemicalBook, 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde CAS Properties. 4

  • [1] ResearchGate, Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. 1

  • [7] PubMed (NIH), Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. 7

  • [6] PubChemLite, C8H5FN2OS - Explore. 6

Sources

Medicinal Chemistry Applications of 8-Fluoroimidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic heterocycle in modern medicinal chemistry, serving as the core framework for several blockbuster therapeutics. However, traditional imidazo[1,2-a]pyridines and their pyrimidine analogues often suffer from metabolic liabilities, rapid clearance, and suboptimal membrane permeability. The strategic introduction of a fluorine atom at the C-8 position—forming 8-fluoroimidazo[1,2-a]pyridine —has emerged as a highly effective bioisosteric approach. This technical guide explores the structural rationale, key therapeutic applications, and optimized synthetic methodologies of this advanced chemical scaffold.

Structural Rationale: The Power of Bioisosteric Replacement

In drug design, the imidazo[1,2-a]pyrimidine ring is frequently utilized for its strong target binding; however, it is highly polar and basic, leading to rapid cytochrome P450-mediated oxidative metabolism and poor passive diffusion. By replacing the ring nitrogen with a C-F bond, medicinal chemists achieve profound physicochemical mimicry while fundamentally altering the molecule's electron density[1].

Causality of the C-F Substitution:

  • pKa Modulation: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, lowering the pKa of the bridgehead nitrogen. This reduces the overall basicity of the molecule to a level that significantly enhances passive diffusion across lipid bilayers[1].

  • Metabolic Shielding: The C-F bond is exceptionally strong and resistant to oxidative cleavage. It effectively blocks the C-8 position from metabolic attack, extending the pharmacokinetic half-life without adding the steric bulk that a methyl or chloro group would introduce.

G A Imidazo[1,2-a]pyrimidine (High pKa, Metabolic Liability) B Bioisosteric Replacement (C-F for N) A->B C 8-Fluoroimidazo[1,2-a]pyridine (Optimized Scaffold) B->C D Improved Lipophilicity C->D E Enhanced Metabolic Stability C->E F Preserved Target Affinity C->F

Logical flow of bioisosteric replacement yielding 8-fluoroimidazo[1,2-a]pyridine.

Key Therapeutic Applications

Oncology: Potent c-Met Kinase Inhibition

The receptor tyrosine kinase c-Met is a critical target in oncology due to its role in driving tumor proliferation, invasion, and angiogenesis. Dysregulation of the HGF/c-Met pathway is a hallmark of several aggressive cancers. 8-Fluoroimidazo[1,2-a]pyridine derivatives have been successfully developed as highly selective, ATP-competitive c-Met inhibitors[2].

The core scaffold engages the hinge region of the kinase (specifically forming a hydrogen bond with Met-1160), while the C-8 fluorine atom provides optimal steric and electronic complementarity to the binding pocket. Unlike bulkier substituents (e.g., CF3 or Cl) which clash with the internal pocket and decrease affinity, the C-8 fluorine maintains the critical π–π stacking interactions with the activation loop residue Tyr-1230[3].

G HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK Inhibitor 8-Fluoroimidazo[1,2-a]pyridine Derivative (e.g., 22e) Inhibitor->cMet Competes at ATP Hinge Prolif Tumor Proliferation & Survival PI3K->Prolif MAPK->Prolif

Mechanism of c-Met receptor inhibition by 8-fluoroimidazo[1,2-a]pyridine derivatives.

Neurology: GABA_A Receptor Modulation

Initially pioneered in central nervous system (CNS) drug discovery, the 8-fluoroimidazo[1,2-a]pyridine core was utilized as a bioisostere for imidazo[1,2-a]pyrimidine in allosteric modulators of the GABA_A receptor[1]. The substitution maintained the high binding affinity required for anxiolytic efficacy while drastically improving the metabolic stability and brain penetrance of the ligand, proving the versatility of this scaffold across different therapeutic areas[1].

Quantitative Structure-Activity Relationship (SAR) Data

To highlight the impact of specific functionalizations on the 8-fluoroimidazo[1,2-a]pyridine core, the table below summarizes the SAR data for a series of c-Met inhibitors evaluated against the c-Met-addicted EBC-1 cancer cell line[3]. The data demonstrates how functionalization at the C-3 position synergizes with the C-8 fluorine to drive sub-nanomolar potency.

CompoundC-8 SubstituentC-3 Substituentc-Met Kinase IC₅₀ (nM)EBC-1 Proliferation IC₅₀ (nM)
15g FH12.5>1000
22a FBenzamide5.2125.0
22e F3-Fluoro-4-N-methylbenzamide3.945.0

Data indicates that while the C-8 fluorine anchors the molecule in the hinge region, the C-3 substituted benzamide (Compound 22e) is critical for reaching into the solvent-exposed region, yielding an exceptional 75% Tumor Growth Inhibition (TGI) in vivo[3].

Synthetic Methodologies & Experimental Protocols

The synthesis of 8-fluoroimidazo[1,2-a]pyridine derivatives typically relies on the condensation of 2-amino-3-fluoropyridine with α-halocarbonyl compounds. Modern green chemistry approaches have optimized this workflow to maximize atom economy and minimize toxic byproducts[4].

G Step1 2-Amino-3-fluoropyridine + α-Halocarbonyl (Phenacyl bromide) Step2 Solvent: Aqueous Ethanol (1:1 v/v) Catalyst: DBU (2.0 equiv) Step1->Step2 Step3 Stir at Room Temperature (Atom Economy: ~70%) Step2->Step3 Step4 Extraction (H2O/CHCl3) & Purification Step3->Step4 Product 8-Fluoroimidazo[1,2-a]pyridine Derivative (65-94% Yield) Step4->Product

Step-by-step synthetic workflow for 8-fluoroimidazo[1,2-a]pyridine derivatives.

Protocol: DBU-Catalyzed Aqueous Ethanol Condensation

This self-validating protocol details the synthesis of 2-aryl-8-fluoroimidazo[1,2-a]pyridines. The choice of reagents and conditions is driven by the need for high yield, scalability, and environmental sustainability[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2.0 mmol of 2-amino-3-fluoropyridine in 10 mL of an aqueous ethanol mixture (1:1 v/v).

    • Causality: Ethanol ensures the complete dissolution of the organic starting materials, while water increases the dielectric constant of the medium, stabilizing the highly polar transition state during the cyclization event.

  • Electrophile Addition: Add 2.0 mmol of the substituted phenacyl bromide to the solution.

  • Catalyst Introduction: Dropwise, add 4.0 mmol of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Causality: DBU acts as a strong, sterically hindered, non-nucleophilic base. It efficiently neutralizes the hydrobromic acid (HBr) generated during the initial S_N2 alkylation step, driving the equilibrium forward without competing with the amine for the electrophile[4].

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase.

    • Self-Validation: The disappearance of the starting material spot and the emergence of a highly fluorescent product spot under UV light (254 nm) confirms the completion of the cyclization (typically within 2-4 hours).

  • Extraction and Isolation: Upon completion, add 20 mL of distilled water to precipitate the product. Extract the aqueous layer with chloroform (2 × 50 mL).

    • Causality: The biphasic extraction acts as a self-purifying step; it separates the highly polar DBU-HBr salt (which remains in the aqueous phase) from the lipophilic 8-fluoroimidazo[1,2-a]pyridine derivative (which migrates to the organic phase)[4].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure product (Typical yields: 65–94%).

Conclusion

The 8-fluoroimidazo[1,2-a]pyridine scaffold represents a masterclass in bioisosteric drug design. By addressing the metabolic and physicochemical shortcomings of traditional imidazopyrimidines, this core enables the development of highly potent, metabolically stable therapeutics. Whether utilized in CNS-penetrant GABA_A modulators or highly selective c-Met kinase inhibitors for oncology, the structural logic and synthetic accessibility of this scaffold make it an indispensable tool for modern drug discovery professionals.

References

  • Humphries, A. C., et al. "8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor." Bioorganic & Medicinal Chemistry Letters 16.6 (2006): 1518-1522. URL: [Link]

  • Li, Chunpu, et al. "Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors." ACS Medicinal Chemistry Letters 6.5 (2015): 552-557. URL: [Link]

  • Sharma, S., et al. "Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol." Royal Society Open Science 6.10 (2019): 191243. URL: [Link]

Sources

Advanced Structure-Activity Relationship (SAR) and Synthetic Utility of 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, famously serving as the core pharmacophore in blockbuster therapeutics such as the GABA_A agonist zolpidem[1]. Within this chemical space, 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde has emerged as a highly strategic building block. The 8-fluoro substitution acts as a precise physicochemical bioisostere for pyrimidine-based drugs, while the 2-carbaldehyde moiety provides a highly versatile anchor for late-stage functionalization. This whitepaper dissects the structure-activity relationship (SAR) logic, physicochemical properties, and self-validating synthetic protocols associated with this critical intermediate.

The Rationale of 8-Fluoro Bioisosterism

A recurring challenge in drug design is optimizing the pharmacokinetic profile of nitrogen-rich heterocycles. The imidazo[1,2-a]pyrimidine scaffold is an excellent hydrogen-bond acceptor but often suffers from metabolic liabilities. Replacing the pyrimidine N-8 atom with a carbon atom (yielding imidazo[1,2-a]pyridine) solves some metabolic issues but inadvertently increases the basicity of the system (pKa shifts from ~4.8 to ~6.8). This increased basicity can lead to excessive protonation at physiological pH, reducing membrane permeability and introducing hERG channel liabilities.

The Causality of Fluorination: Introducing a highly electronegative fluorine atom at the C-8 position resolves this paradox. The fluorine atom inductively withdraws electron density from the bicyclic π -system. This electronic modulation lowers the pKa of the bridgehead nitrogen back to ~5.0, perfectly mimicking the original pyrimidine ring's electrostatic surface. Simultaneously, the C-F bond increases lipophilicity and sterically blocks CYP450-mediated oxidation at the 8-position[2].

Bioisosterism N1 Imidazo[1,2-a]pyrimidine (pKa ~4.8) Reference N2 Imidazo[1,2-a]pyridine (pKa ~6.8) Too Basic N1->N2 CH for N replacement (Increases basicity) N3 8-Fluoroimidazo[1,2-a]pyridine (pKa ~5.0) Optimal Bioisostere N2->N3 C-8 Fluorination (Inductive e- withdrawal) N4 8-Fluoroimidazo[1,2-a]pyridine -2-carbaldehyde Synthon N3->N4 C-2 Formylation (Enables SAR expansion)

Fig 1: Logical progression of bioisosteric replacement to the 8-fluoro-2-carbaldehyde scaffold.

Table 1: Physicochemical Impact of C-8 Substitution
ScaffoldpKa (Approx.)Electronic EffectTarget Interaction Profile
Imidazo[1,2-a]pyrimidine ~4.8ReferenceOptimal H-bond acceptor, poor metabolic stability.
Imidazo[1,2-a]pyridine ~6.8Electron-richSuboptimal; too basic, potential hERG liability.
8-Fluoroimidazo[1,2-a]pyridine ~5.0Inductive withdrawalOptimal; restores pKa, maintains π−π stacking.

Structure-Activity Relationship (SAR) Landscapes

Kinase Inhibition (e.g., c-Met)

In the context of c-Met kinase inhibition, the imidazo[1,2-a]pyridine core must intercalate into the ATP-binding site, maintaining a critical π−π stacking interaction with the electron-rich Tyr-1230 residue. The substitution at the C-8 position dictates both the electronic nature of the bicyclic system and the steric permissibility within the hydrophobic pocket[3].

Table 2: SAR of C-8 Substitutions on c-Met Inhibition
C-8 SubstituentCompound IDc-Met InhibitionStructural / Mechanistic Rationale
-F (Fluoro) 15gPotentOptimal size and electronics; maintains critical π−π interaction with Tyr-1230.
-Cl (Chloro) 15eDecreasedIncreased electron density weakens π−π stacking with electron-rich Tyr-1230.
-CF3 (Trifluoromethyl) 15cInactiveExcessive steric bulk prevents the C-8 moiety from entering the hydrophobic inside pocket.
GABA_A Receptor Modulation

Merck researchers demonstrated that 2 of imidazo[1,2-a]pyrimidine in allosteric modulators of the GABA_A receptor[2]. The 2-carbaldehyde building block allows for rapid diversification at the C-2 position to probe the receptor's allosteric binding site.

Emerging Antiviral Targets

Recent high-throughput screening against the SARS-CoV-2 Nsp14 N7-Methyltransferase identified imidazo[1,2-a]pyridine-2-carbaldehyde derivatives (e.g., oxetan-3-ylidenemethyl derivatives) as potent non-covalent inhibitors. The aldehyde acts as a crucial hinge for synthesizing vinyl or oxetane extensions that probe the viral enzyme's active site[4].

Synthetic Methodologies & Experimental Protocols

Traditional Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines typically functionalizes the highly nucleophilic 3-position. To specifically target the 2-position and generate the 2-carbaldehyde, process chemists utilize a highly regioselective condensation strategy employing 1,1,3-trichloropropan-2-one[1].

SyntheticWorkflow A 3-Fluoropyridin -2-amine C Intermediate Hydrate A->C Condensation (DME, Reflux) B 1,1,3-Trichloro propan-2-one B->C D 8-Fluoroimidazo[1,2-a] pyridine-2-carbaldehyde C->D Acidic Hydrolysis (HCl, H2O) E Target SAR Libraries D->E Reductive Amination / Knoevenagel

Fig 2: Streamlined synthetic workflow for 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde libraries.

Protocol 1: Scalable Synthesis of 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Objective: Regioselective preparation of the core aldehyde synthon avoiding transient protection steps.

  • Condensation: Dissolve 3-fluoropyridin-2-amine (1.0 eq) in anhydrous 1,2-dimethoxyethane (DME). Add 1,1,3-trichloropropan-2-one (1.2 eq) dropwise at ambient temperature.

  • Cyclization: Heat the reaction mixture to 80°C for 12 hours.

    • Causality: The highly electrophilic trichloromethyl ketone drives the initial regioselective alkylation at the exocyclic primary amine. Subsequent cyclization at the endocyclic pyridine nitrogen yields a transient trichloromethyl hydrate precipitate. This intermediate acts as an in situ protecting group, preserving the oxidation state of the carbon[1].

  • Hydrolysis: Cool the mixture, filter the intermediate, and resuspend in 2M aqueous HCl. Heat to 60°C for 4 hours.

    • Causality: Acidic hydrolysis cleanly converts the trichloromethyl hydrate group directly into the 2-carbaldehyde, bypassing multi-step protection/deprotection sequences.

  • Workup & Purification: Neutralize the aqueous layer with saturated NaHCO_3 to pH 7. Extract with ethyl acetate (3x). Dry over anhydrous Na_2SO_4, concentrate, and purify via flash column chromatography to yield the pure aldehyde.

Protocol 2: C-2 Derivatization via Reductive Amination

Objective: Generation of SAR libraries (e.g., kinase inhibitors) from the 2-carbaldehyde core.

  • Imine Formation: Combine 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) and the target primary/secondary amine (1.2 eq) in dichloromethane (DCM). Add a catalytic amount of acetic acid. Stir for 2 hours at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)_3) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)_3 is selected over stronger reducing agents (like NaBH_4) due to its attenuated hydride-donating ability. The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, ensuring that reduction only occurs on the highly electrophilic iminium ion intermediate, leaving any unreacted 2-carbaldehyde intact and preventing the formation of undesired alcohol byproducts.

  • Quenching: Quench with saturated aqueous NaHCO_3, extract with DCM, and concentrate to yield the functionalized target.

Conclusion

The 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde scaffold is a masterclass in rational drug design. By leveraging the inductive electron-withdrawing properties of fluorine, medicinal chemists can artificially tune the basicity and metabolic stability of the imidazopyridine core to mimic pyrimidines. Coupled with highly efficient, self-protecting synthetic routes to the 2-carbaldehyde, this building block remains indispensable for developing next-generation kinase inhibitors, allosteric modulators, and antiviral therapeutics.

References

  • Humphries, A. C., et al. "8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor." Bioorganic & Medicinal Chemistry Letters (2006).
  • Wang, et al. "Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors." PMC / NIH (2014).
  • PharmaBlock Sciences. "Bicyclic Pyridines Containing Ring-junction Nitrogen in Drug Discovery." PharmaBlock (Whitepaper).
  • Kottur, J., et al. "Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase." PMC / NIH (2021).

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Introduction: The Strategic Union of a Privileged Scaffold and a Privileged Element

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of Fluorine Substitution in Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] This nitrogen-bridged heterocyclic system is featured in numerous marketed drugs, such as the hypnotic zolpidem and the anxiolytic alpidem, underscoring its exceptional druggability and versatile biological activity.[3][4] Its rigid structure provides a well-defined three-dimensional arrangement for interacting with biological targets, while its synthetic tractability allows for extensive functionalization.[1][5]

In parallel, fluorine has earned its status as a "privileged element" in drug design.[6][7] The strategic incorporation of fluorine into a drug candidate can profoundly modulate its physicochemical and pharmacokinetic properties.[8] These alterations, ranging from increased metabolic stability to fine-tuned basicity, can transform a promising but flawed lead compound into a viable clinical candidate.[9][10]

This guide explores the powerful synergy that arises from the combination of these two privileged entities. We will dissect the multifaceted roles of fluorine substitution on the imidazo[1,2-a]pyridine scaffold, providing researchers and drug development professionals with a comprehensive understanding of how this single atomic substitution can be leveraged to optimize molecular properties and enhance therapeutic potential.

Part 1: Modulating Core Physicochemical Properties with Fluorine

The introduction of fluorine, the most electronegative element, into the imidazo[1,2-a]pyridine framework induces significant electronic perturbations that reshape its fundamental physicochemical characteristics.

Attenuation of Basicity (pKa)

The basicity of the imidazo[1,2-a]pyridine ring system, primarily attributed to the N1 nitrogen, is a critical parameter influencing solubility, receptor binding, and off-target effects. Fluorine's potent electron-withdrawing inductive effect provides a reliable strategy for attenuating this basicity.

A compelling example is found in the development of imidazo[1,2-a]pyridine-based inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR).[11] An initial lead compound (Compound 11 ) possessed a piperidine side chain with a high pKa of 9.3. This high basicity was hypothesized to contribute to efflux by P-glycoprotein (Pgp), limiting oral bioavailability.[11] The strategic installation of a single fluorine atom on the piperidine ring dramatically reduced the amine's basicity. The trans-fluorinated analog (trans-27 ) exhibited a pKa of 7.4, a drop of nearly two full units.[11] This reduction in basicity was instrumental in mitigating Pgp efflux and significantly improving pharmacokinetic profiles.[11]

CompoundStructure (Relevant Moiety)pKaOral Bioavailability (F%) in RatsPgp Efflux Ratio
11 Piperidine9.3<1%5.7
trans-27 trans-4-Fluoropiperidine7.422%N/A

Table summarizing the effect of fluorine substitution on the pKa and pharmacokinetic properties of a PDGFR inhibitor series. Data sourced from ACS Med. Chem. Lett. 2013, 4, 11, 1129–1133.[11]

Enhancing Metabolic Stability

One of the most common applications of fluorination is to block metabolic "hot spots". The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of ~105 kcal/mol.[11][12] This makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance.[9]

By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively shield that position from enzymatic attack. This strategy has been successfully employed in developing fluorinated imidazo[1,2-a]pyridine derivatives with enhanced metabolic stability and a longer duration of action compared to their non-fluorinated counterparts.[13][14] For instance, single-site fluorination on an aromatic ring can prevent the formation of epoxide intermediates, which can lead to hepatotoxicity.[14]

One-pot synthesis of 3-fluoro-imidazo[1,2-a]pyridines.
Base-Mediated Annulation for Ring Fluorination

A transition-metal-free, base-mediated [3+3] annulation method has been developed for synthesizing ring-fluorinated imidazo[1,2-a]pyridines. [15][16]This approach utilizes readily available 1C,3N-dinucleophiles and β-CF3-1,3-enynes, proceeding through two consecutive C-F substitutions to construct the fluorinated heterocyclic core. [15][17]The reaction features high atom economy and mild conditions, making it an attractive method for library synthesis. [16]

Part 3: Case Study - Fluorinated Imidazo[1,2-a]pyridines as Potential Antipsychotics

Building on the finding that the imidazo[1,2-a]pyridine-based hypnotic zolpidem shows antipsychotic-like effects, researchers developed a series of fluorinated derivatives as potential novel antipsychotic agents. [13][14] The goal was to improve upon the metabolic liabilities of zolpidem while retaining its activity as a positive allosteric modulator of the GABA-A receptor. [13]By introducing a 4-fluorophenyl group at the 2-position of the scaffold, the team aimed to enhance metabolic stability. [14] The most promising compound, 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide , demonstrated several key advantages:

  • High Receptor Affinity: It retained high affinity for the GABA-A receptor. [13]* Enhanced Metabolic Stability: The fluorinated analog showed improved stability in metabolic assays. [13][14]* Lack of Hepatotoxicity: It did not exhibit the potential for liver toxicity. [14]* Antipsychotic-like Activity: The compound showed potent antipsychotic-like activity in animal models with a longer duration of action compared to zolpidem. [13] This case study exemplifies the successful application of fluorine substitution to address specific drug development challenges—namely, rapid metabolism—within the imidazo[1,2-a]pyridine scaffold, leading to a promising new class of therapeutic candidates. [13]

Part 4: Standardized Experimental Protocols

To ensure the reproducibility and validity of findings, standardized protocols are essential.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by CYP enzymes.

Methodology:

  • Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. Human Liver Microsomes (HLM) are thawed on ice. A 0.5 M phosphate buffer (pH 7.4) and an NADPH-regenerating system (Cofactor Solution) are prepared.

  • Incubation Mixture: In a 96-well plate, add the phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed Cofactor Solution.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: The quenched samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Interpretation: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log plot of the remaining compound versus time.

Protocol 2: pKa Determination by Potentiometric Titration

This method directly measures the pKa of a compound.

Methodology:

  • Sample Preparation: A precise amount of the test compound is dissolved in a suitable solvent (e.g., methanol/water mixture) to a known concentration (e.g., 1 mM).

  • Titration Setup: The solution is placed in a thermostatted vessel at 25°C. A calibrated pH electrode is submerged in the solution.

  • Titration: A standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) is added in small, precise increments using an automated titrator.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the half-equivalence point of the curve, where half of the compound has been neutralized. Specialized software is used to refine the pKa value by fitting the data to the Henderson-Hasselbalch equation.

Conclusion

Fluorine is not merely a decorative substituent on the imidazo[1,2-a]pyridine scaffold; it is a powerful and strategic tool for molecular engineering. Its ability to predictably modulate fundamental properties—attenuating basicity, blocking metabolic degradation, and tuning permeability—provides medicinal chemists with a versatile lever to overcome common drug development hurdles. [8][11][13]The successful application of fluorination in converting lead compounds into candidates with improved pharmacokinetic and pharmacodynamic profiles highlights the profound impact of this single-atom substitution. [13][14]As synthetic methodologies for creating these fluorinated heterocycles become more sophisticated, the strategic incorporation of fluorine will undoubtedly continue to be a cornerstone in the discovery and development of next-generation therapeutics based on the privileged imidazo[1,2-a]pyridine core.

References

  • Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Fluorine Incorporated Bioactive Imidazo[1,2‐a]pyridine derivatives. ResearchGate. Available from: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. European Journal of Medicinal Chemistry. Available from: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules. Available from: [Link]

  • Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. ResearchGate. Available from: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Drugs containing the imidazo[1,2‐a]pyridine scaffold. ResearchGate. Available from: [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Arkivoc. Available from: [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available from: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Available from: [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Bentham Science. Available from: [Link]

  • Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. RSC Publishing. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available from: [Link]

  • Representative drugs containing imidazo[1,2-a]pyridine scaffold. ResearchGate. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available from: [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. Available from: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available from: [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. Available from: [Link]

  • Base-Mediated Synthesis of Ring-Fluorinated Imidazo[1,2-a]pyridines via Sequential C–F Substitutions. ResearchGate. Available from: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available from: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available from: [Link]

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The Synthesis of Imidazo[1,2-a]pyridine-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a wide range of biologically active compounds.[1][2] Its derivatives have demonstrated therapeutic potential as antiviral, anticancer, anti-inflammatory, and sedative agents.[1][3] The introduction of a carbaldehyde group, specifically at the C2 position, transforms the core heterocycle into a highly versatile synthetic intermediate. This aldehyde functionality serves as a crucial handle for a myriad of chemical transformations, including condensations, oxidations, and nucleophilic additions, thereby enabling the construction of complex molecular architectures and facilitating structure-activity relationship (SAR) studies in drug discovery programs.

This guide provides an in-depth review of the primary synthetic strategies for accessing imidazo[1,2-a]pyridine-2-carbaldehydes. It is designed for researchers and professionals in organic synthesis and drug development, offering a critical analysis of key methodologies, from classic multicomponent reactions to modern functionalization techniques. The discussion emphasizes the underlying principles, experimental considerations, and comparative advantages of each approach to inform rational synthetic design.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with numerous methods available.[4][5] However, the direct and efficient installation of a 2-carbaldehyde group requires specific strategic considerations. Broadly, these can be categorized into two main approaches:

  • Constructing the Aldehyde-Functionalized Ring System: This bottom-up approach involves building the imidazo[1,2-a]pyridine ring with the aldehyde or a precursor group already incorporated into one of the starting materials. Multicomponent reactions (MCRs) are a prominent example of this strategy.

  • Post-Functionalization of a Pre-formed Imidazo[1,2-a]pyridine Core: This top-down approach involves first synthesizing the parent heterocycle and then introducing the aldehyde group onto the C2 position through an electrophilic substitution reaction. The Vilsmeier-Haack reaction is the classic method for this transformation.

The choice between these strategies depends on factors such as the availability of starting materials, desired substitution patterns on the pyridine ring, and overall step economy.

Methodology 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction (3-CR) that efficiently constructs the imidazo[1,2-a]pyridine scaffold.[6][7] It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis.[8] While the GBB reaction classically yields 3-aminoimidazo[1,2-a]pyridines, strategic selection of the aldehyde component can be leveraged to install the desired 2-carbaldehyde functionality.

Causality and Mechanistic Insight

The GBB reaction proceeds through a series of sequential steps. First, the 2-aminopyridine and the aldehyde condense to form a Schiff base (imine). Protonation of the imine by the acid catalyst activates it for nucleophilic attack by the isocyanide. This is followed by an intramolecular [4+1] cycloaddition, leading to a five-membered ring intermediate which, upon tautomerization, yields the final aromatic imidazo[1,2-a]pyridine product.

To synthesize a 2-carbaldehyde derivative, one would employ an aldehyde reactant that contains a protected or precursor aldehyde group. For instance, using glyoxal or a derivative thereof could potentially lead to the desired product after a subsequent deprotection or oxidation step. This highlights the versatility of MCRs, where complexity is generated rapidly from simple starting materials.[9][10]

Workflow: Groebke-Blackburn-Bienaymé Reaction

GBB_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_product Product R1 2-Aminopyridine Mix Mix in Solvent (e.g., MeOH, Dioxane) R1->Mix R2 Aldehyde (R-CHO) R2->Mix R3 Isocyanide (R'-NC) R3->Mix Cat Acid Catalyst (e.g., Sc(OTf)₃, TFA) Cat->Mix React Heat / Microwave (e.g., 60-100 °C) Mix->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify Product 3-Amino-2-substituted- imidazo[1,2-a]pyridine Purify->Product

Caption: General workflow for the Groebke-Blackburn-Bienaymé reaction.

Methodology 2: Direct Formylation of the Imidazo[1,2-a]pyridine Core

The most direct and widely employed method for synthesizing imidazo[1,2-a]pyridine-2-carbaldehydes is the electrophilic formylation of the pre-formed heterocyclic core. The Vilsmeier-Haack reaction is the preeminent technique for this transformation.

Causality and Mechanistic Insight: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[11] The imidazo[1,2-a]pyridine ring is electron-rich, making it susceptible to electrophilic aromatic substitution. The C3 position is generally the most nucleophilic; however, if the C3 position is blocked, or under specific conditions, formylation can be directed to the C2 position. More reliably, to achieve C2-formylation, one must start with a substrate that is already substituted at C3.

For the synthesis of imidazo[1,2-a]pyridine-3-carbaldehyde, which is a close and equally valuable analogue, the Vilsmeier-Haack reaction is highly efficient on the unsubstituted core.[12] The reaction proceeds as follows:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, often called the Vilsmeier reagent.[11]

  • Electrophilic Attack: The electron-rich imidazo[1,2-a]pyridine ring attacks the Vilsmeier reagent, typically at the C3 position, forming a sigma complex.

  • Rearomatization: The intermediate loses a proton to restore aromaticity.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final carbaldehyde.

This method's primary advantage is its directness and use of readily available, inexpensive reagents.[13][14]

Reaction Scheme: Vilsmeier-Haack Formylation

VH_Reaction cluster_het DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent [ClCH=N⁺(Me)₂]Cl⁻ DMF->Vilsmeier 1. Reaction (0 °C) POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier IP Imidazo[1,2-a]pyridine (Substituted or Unsubstituted) Product Imidazo[1,2-a]pyridine -carbaldehyde IP->Product 2. Electrophilic Attack Vilsmeier->Product

Sources

A Technical Guide to the Metabolic Stability of 8-Fluoro Substituted Heteroaromatic Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool to enhance pharmacokinetic properties.[1][2][3] This guide provides an in-depth technical exploration of the metabolic stability of a specific, yet increasingly relevant, class of compounds: 8-fluoro substituted heteroaromatic aldehydes. We will delve into the mechanistic underpinnings of how 8-fluoro substitution influences metabolic pathways, particularly those mediated by aldehyde oxidase (AO) and cytochrome P450 (CYP) enzymes. Furthermore, this document serves as a practical resource for researchers, offering detailed, field-proven protocols for the in vitro assessment of metabolic stability using liver microsomes and hepatocytes.

Introduction: The Imperative of Metabolic Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant portion of failures in clinical trials attributed to suboptimal pharmacokinetics.[4] A key parameter governing a drug's pharmacokinetic profile is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[5] Compounds with poor metabolic stability are rapidly cleared from the body, often failing to achieve therapeutic concentrations, while those that are too stable may accumulate and lead to toxicity.[5]

The liver is the primary site of drug metabolism, where a host of enzymes, broadly categorized into Phase I and Phase II, work to modify xenobiotics.[4][6] Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or unmask functional groups.[6] Aldehyde oxidases (AOs) are another important class of Phase I enzymes, particularly relevant for nitrogen-containing heteroaromatic compounds.[7][8][9]

The Role of Fluorine in Modulating Metabolic Stability

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability and other key drug-like properties.[1][2][3][10] The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism.[1][3] Fluorine's high electronegativity can also alter the electronic properties of a molecule, influencing its interaction with metabolizing enzymes.[1][10] By strategically placing fluorine at a metabolically labile position, or "metabolic soft spot," chemists can effectively block or slow down metabolic degradation.[10][11]

Heteroaromatic Aldehydes: A Growing Area of Interest

Heteroaromatic aldehydes are important pharmacophores and synthetic intermediates in a wide range of drug discovery programs. However, the aldehyde functional group can be susceptible to oxidation, primarily by aldehyde oxidase, to the corresponding carboxylic acid.[7][12] This metabolic pathway can significantly impact the compound's pharmacokinetic profile and pharmacological activity.

This guide focuses specifically on 8-fluoro substituted heteroaromatic aldehydes , a structural motif of increasing interest. A prime example of a relevant core structure is 8-fluoroquinoline, which serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-infective agents.[13][14] Understanding the metabolic fate of such compounds is paramount for their successful development.

Metabolic Pathways of Heteroaromatic Aldehydes: The Key Players

The metabolic landscape of heteroaromatic aldehydes is dominated by two major enzyme families: aldehyde oxidases and cytochrome P450s.

Aldehyde Oxidase (AO): A Dominant Force in Heteroaromatic Aldehyde Metabolism

Aldehyde oxidase is a cytosolic enzyme that plays a crucial role in the metabolism of a wide variety of nitrogen-containing heterocyclic compounds and aldehydes.[7][9][15] Unlike CYPs, AO-mediated oxidation involves a nucleophilic attack mechanism.[9][16] For heteroaromatic aldehydes, AO typically catalyzes the oxidation of the aldehyde group to a carboxylic acid.[7][12]

It is important to note that there are significant species differences in AO activity, which can complicate the extrapolation of preclinical data to humans.[7][9]

Cytochrome P450 (CYP) Enzymes: Aromatic Hydroxylation and Beyond

While AO is often the primary enzyme for aldehyde oxidation, CYP enzymes can also contribute to the metabolism of heteroaromatic aldehydes. CYPs are a superfamily of heme-containing monooxygenases primarily located in the endoplasmic reticulum of hepatocytes.[17] Their role in the metabolism of these compounds often involves the hydroxylation of the aromatic ring system.[11]

The introduction of a fluorine atom can influence CYP-mediated metabolism. While it can block hydroxylation at the site of substitution, it can also alter the electronic properties of the aromatic ring, potentially influencing the rate and regioselectivity of metabolism at other positions.[11]

The Impact of 8-Fluoro Substitution: A Mechanistic Perspective

The placement of a fluorine atom at the 8-position of a heteroaromatic aldehyde can have a profound impact on its metabolic stability through a combination of electronic and steric effects.

Electronic Effects of the 8-Fluoro Substituent

Fluorine is the most electronegative element, and its presence on an aromatic ring can significantly alter the electron distribution.[1] An 8-fluoro substituent can exert a strong electron-withdrawing inductive effect, which can decrease the electron density of the heteroaromatic ring system. This can make the ring less susceptible to electrophilic attack by CYP enzymes, thereby slowing the rate of aromatic hydroxylation.[11]

With respect to AO-mediated metabolism of the aldehyde, the electronic effects are more complex. While a detailed mechanistic understanding for this specific substitution pattern is an active area of research, the altered electronics of the ring can influence the susceptibility of the aldehyde carbon to nucleophilic attack by the enzyme.

Steric Hindrance and Conformational Effects

The fluorine atom, while relatively small, can still exert steric hindrance that may impede the binding of the substrate to the active site of metabolizing enzymes.[1] This can be particularly relevant for enzymes with well-defined binding pockets. Furthermore, the introduction of a fluorine atom can influence the preferred conformation of the molecule, which in turn can affect its ability to fit into an enzyme's active site.

The following diagram illustrates the potential metabolic pathways and the influence of the 8-fluoro substituent.

G cluster_0 Metabolic Pathways of 8-Fluoro Heteroaromatic Aldehydes cluster_1 Aldehyde Oxidase (AO) Pathway cluster_2 Cytochrome P450 (CYP) Pathway Parent 8-Fluoro Heteroaromatic Aldehyde AO_Metabolite Carboxylic Acid Metabolite Parent->AO_Metabolite Oxidation of Aldehyde CYP_Metabolite Hydroxylated Metabolite Parent->CYP_Metabolite Aromatic Hydroxylation (Potentially slowed by 8-F)

Caption: Potential metabolic pathways for 8-fluoro substituted heteroaromatic aldehydes.

Experimental Assessment of Metabolic Stability: In Vitro Protocols

To experimentally determine the metabolic stability of 8-fluoro substituted heteroaromatic aldehydes, in vitro assays using liver fractions are indispensable.[5] The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a cornerstone of early drug discovery and primarily assesses Phase I metabolism, particularly by CYP enzymes.[6][18]

Principle: The test compound is incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes. The reaction requires the addition of a cofactor, NADPH.[18] The disappearance of the parent compound over time is monitored by LC-MS/MS.[18][19]

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[20]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system.[21]

  • Incubation:

    • In a microcentrifuge tube, add the liver microsomes (final concentration typically 0.5-1 mg/mL) to the pre-warmed potassium phosphate buffer.[6][20]

    • Add the test compound to a final concentration of 1 µM.[20]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.[5][18]

    • Initiate the reaction by adding the NADPH regenerating system.[20]

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[6][18]

    • Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard.[18][20] This step precipitates the proteins and stops the enzymatic reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.[18][21]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.[18][19]

Data Analysis:

The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[18]

The following diagram illustrates the workflow for the liver microsomal stability assay.

G cluster_0 Liver Microsomal Stability Assay Workflow A Prepare Reaction Mixture: - Liver Microsomes - Test Compound - Buffer B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate and Sample at Time Points C->D E Quench with Acetonitrile + Internal Standard D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis: - Calculate t1/2 and CLint G->H

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II enzymes, as well as necessary cofactors.[4][6][22]

Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes.[22][23] The disappearance of the parent compound is monitored over time, reflecting the combined activity of all metabolic pathways within the cell.

Detailed Protocol:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.[24]

    • Perform a cell count and assess viability (typically >80% is required).

    • Resuspend the hepatocytes in the appropriate incubation medium to the desired cell density (e.g., 0.5-1 x 10^6 cells/mL).[4]

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.[24]

    • Add the test compound to a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, often with gentle shaking.[4]

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension.[4]

    • Quench the reaction by adding the aliquot to ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process and analyze the samples as described for the microsomal stability assay (centrifugation followed by LC-MS/MS analysis of the supernatant).[22]

Data Analysis:

Similar to the microsomal assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound.[4] This data can then be used to predict in vivo hepatic clearance.[23]

The following table summarizes the key features and applications of these two essential assays.

FeatureLiver Microsomal Stability AssayHepatocyte Stability Assay
Test System Subcellular fraction (endoplasmic reticulum)[6]Intact liver cells[22]
Enzymes Present Primarily Phase I (CYPs)[6]Phase I and Phase II enzymes[22]
Cofactors Requires addition of NADPH[18]Endogenous cofactors present[22]
Key Application High-throughput screening for CYP-mediated metabolism[18]More comprehensive assessment of overall hepatic metabolism[6]
Predictive Power Good for ranking compounds based on CYP liabilityBetter for predicting in vivo hepatic clearance[22][23]

Conclusion and Future Perspectives

The strategic incorporation of an 8-fluoro substituent into heteroaromatic aldehydes represents a promising approach to enhance metabolic stability. By understanding the interplay of electronic and steric effects on the activity of key metabolizing enzymes like AO and CYPs, medicinal chemists can design more robust drug candidates. The in vitro assays detailed in this guide provide a reliable framework for experimentally evaluating the metabolic stability of these and other novel compounds.

Future research in this area will likely focus on developing more predictive in silico models for AO metabolism, which remains a significant challenge in drug discovery.[25] Additionally, the use of more advanced in vitro systems, such as 3D liver models and microphysiological systems, will provide an even more accurate prediction of human metabolism and ultimately contribute to the development of safer and more effective medicines.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 577-593. [Link]

  • Cyprotex. Hepatocyte Stability. [Link]

  • Terry, D. F., & Miller, G. P. (2018). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 23(10), 2657. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • PapersFlow. Fluorine in Medicinal Chemistry: Research Guide & Papers. [Link]

  • CHIMIA. The Importance of Fluorine in the Life Science Industry. [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • Douglas, C. J., & Sigman, M. S. (2018). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Organic letters, 20(15), 4568–4571. [Link]

  • Al-Majdoub, Z. M., Al-Malki, A. L., Shaik, A. S., Al-Omary, F. A., Al-Tamimi, A. M., Kadi, A. A., & Attwa, M. W. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Pharmaceuticals, 16(3), 398. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • ResearchGate. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. [Link]

  • Li, W., & Zhang, J. (Eds.). (2014).
  • Attwa, M. W., Abdelhameed, A. S., Alsaif, N. A., Kadi, A. A., & AlRabiah, H. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Analytical Methods, 14(28), 2731-2738. [Link]

  • Kadi, A. A., Darwish, H. W., Attwa, M. W., & Amer, S. M. (2016). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PloS one, 11(10), e0164967. [Link]

  • Drug Hunter. Aldehyde Oxidase: An Underestimated Player in Drug Metabolism. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry. [Link]

  • Cambridge MedChem Consulting. Aldehyde Oxidase. [Link]

  • PubMed. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • Moss, S. M., & Miller, G. P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical research in toxicology, 34(2), 469–482. [Link]

  • Rafii, F., & Park, M. (2015). Global Phenotypic Characterization of Effects of Fluoroquinolone Resistance Selection on the Metabolic Activities and Drug Susceptibilities of Clostridium perfringens Strains. Antimicrobial agents and chemotherapy, 59(6), 3436–3445. [Link]

  • Gâz, A. C., Berteșteanu, Ș. G. V., & Gîrd, C. E. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 22(16), 8939. [Link]

  • Furst, L., & Baran, P. S. (2014). A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes. Journal of the American Chemical Society, 136(6), 2462-2465. [Link]

  • ResearchGate. Enantioselective Organocatalytic ??-Fluorination of Aldehydes. [Link]

  • Macmillan Group. Enantioselective Organocatalytic r-Fluorination of Aldehydes. [Link]

  • Zhou, Y., & Li, Z. (2019). The Dark Side of Fluorine. ChemBioChem, 20(12), 1479–1488. [Link]

  • Dalvie, D., & Zientek, M. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of medicinal chemistry, 62(15), 6827–6853. [Link]

  • . FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • ResearchGate. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Request PDF. [Link]

  • Taylor & Francis. Fluoroquinolone antibiotics – Knowledge and References. [Link]

  • ResearchGate. The mechanism of AO mediated metabolism involves a nucleophilic attack... | Download Scientific Diagram. [Link]

  • Outman, W. R., & Nightingale, C. H. (1989). Metabolism and the fluoroquinolones. The American journal of medicine, 87(6C), 37S–42S. [Link]

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The Stereoelectronic Impact of 8-Fluoro Substitution on Fused Pyridine Scaffolds: A Mechanistic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the stereoelectronic modulation of fused pyridine rings via 8-fluoro substitution, designed for medicinal chemists, synthetic chemists, and drug development professionals.

Executive Summary

In the realm of rational drug design, the strategic placement of halogen atoms is a fundamental tool for optimizing pharmacokinetics and target engagement. Among these modifications, the introduction of a fluorine atom at the 8-position of fused pyridine scaffolds—most notably quinolines and imidazo[1,2-a]pyridines —represents a privileged stereoelectronic maneuver.

Unlike standard aromatic fluorination, the 8-fluoro group is situated peri (or adjacent in 3D space) to the pyridine nitrogen. This unique spatial arrangement triggers a profound interplay of inductive electron withdrawal and through-space electrostatic field effects. The result is a dramatic attenuation of the nitrogen's basicity, the conformational locking of the molecular framework, and the shielding of electron-rich sites from cytochrome P450 (CYP450) mediated metabolism. This whitepaper deconstructs the causality behind these electronic effects, details their impact on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and provides validated experimental workflows for their synthesis and physicochemical characterization.

Mechanistic Foundations of the 8-Fluoro Effect

The physicochemical behavior of 8-fluoro-fused pyridines is governed by the inherent properties of the fluorine atom: extreme electronegativity ( χ=3.98 ), low polarizability, and a van der Waals radius (1.47 Å) that closely mimics oxygen rather than hydrogen[1].

Inductive (-I) vs. Resonance (+M) Effects

In an 8-fluoroquinoline or 8-fluoroimidazo[1,2-a]pyridine system, the fluorine atom exerts a powerful σ -electron withdrawing inductive (-I) effect. While fluorine can theoretically donate electron density through resonance (+M effect) via its lone pairs, this effect is highly distance-dependent and primarily influences the ortho and para carbon atoms. Because the 8-position is adjacent to the ring-fusion rather than directly conjugated with the nitrogen atom's π -system, the -I effect overwhelmingly dominates the electronic landscape. This effectively lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the entire heterocycle[2].

Through-Space Field Effects and Basicity Attenuation

The most critical consequence of 8-fluoro substitution is the drastic reduction in the basicity ( pKa​ ) of the pyridine nitrogen. For example, the pKa​ of unsubstituted quinoline is 4.90. The introduction of an 8-fluoro group plummets the pKa​ to 1.93 [3].

This massive shift of ~3 log units cannot be explained by through-bond inductive effects alone. It is primarily driven by a through-space electrostatic field effect . The highly electronegative fluorine atom creates a strong local C-F dipole. When the adjacent pyridine nitrogen attempts to accept a proton ( N−H+ ), the resulting positive charge is violently destabilized by the spatial proximity of the electron-withdrawing fluorine and the electrostatic repulsion between the fluorine lone pairs and the incoming proton.

Metal Chelation and Conformational Locking

The 8-fluoro group also alters the coordination chemistry of the scaffold. While the fluorine atom itself is a "hard" and extremely weak Lewis base, its proximity to the nitrogen lone pair can force specific conformational geometries when binding to transition metals or biological targets (such as the active site magnesium in Catechol O-Methyltransferase inhibitors)[1].

G A 8-Fluoro Substitution on Fused Pyridine B Strong Inductive (-I) Effect A->B C Through-Space Field Effect (F lone pair ↔ N lone pair) A->C D Steric Shielding of C8 A->D E σ-Electron Withdrawal from Pyridine Ring B->E F Electrostatic Repulsion Destabilizes N-Protonation C->F G Blocks CYP450 Oxidation D->G H Drastic pKa Reduction (e.g., 4.9 → 1.93) E->H F->H J Enhanced Metabolic Half-Life G->J I Increased Un-ionized Fraction at pH 7.4 H->I

Stereoelectronic pathways triggered by 8-fluoro substitution on fused pyridine rings.

Impact on ADMET and Pharmacokinetics

The mechanistic effects described above translate directly into highly desirable pharmacokinetic properties for drug candidates.

  • Membrane Permeability: Because the pKa​ of 8-fluoroquinoline is 1.93, the molecule exists almost entirely (>99.9%) in its neutral, un-ionized state at physiological pH (7.4)[3]. This drastically increases its lipophilicity ( LogD7.4​ ) and passive membrane permeability compared to non-fluorinated analogs, which exist partially in the protonated state.

  • Metabolic Stability: The 8-position of quinoline is highly electron-rich and a prime target for CYP450-mediated aromatic hydroxylation. Substituting this position with a highly stable C-F bond (bond dissociation energy ~116 kcal/mol) effectively blocks Phase I oxidative metabolism, prolonging the drug's half-life.

  • Bioisosterism: In complex scaffolds, the 8-fluoroimidazopyridine ring acts as a highly effective bioisosteric replacement for imidazopyrimidines. This substitution has been successfully utilized in the development of GABAA​ receptor modulators and Toll-like receptor 7/8 (TLR7/8) agonists, where the electronic configuration of the heterocyclic system strictly governs receptor activation[4],[2].

Quantitative Data Summary
Compound ScaffoldSubstituent pKa​ (Aqueous)Primary Electronic EffectBiological/Chemical Implication
Quinoline None (H at C8)4.90BaselinePartial protonation at pH 7.4; moderate permeability.
Quinoline 8-Fluoro1.93[3]Strong -I & Field EffectUn-ionized at pH 7.4; high passive permeability; agrochemical utility (e.g., Feneptamidoquin)[5].
Imidazo[1,2-a]pyridine None (H at C8)~6.80BaselineModerate basicity; susceptible to electrophilic attack.
Imidazo[1,2-a]pyridine 8-Fluoro~4.50Inductive LUMO loweringBioisostere for imidazopyrimidine; tuned emission wavelengths[2].

Experimental Workflows & Protocols

To harness the 8-fluoro pyridine scaffold, researchers must utilize specific synthetic and analytical methodologies. Below are self-validating protocols for the synthesis of 8-fluoroimidazo[1,2-a]pyridines and the accurate determination of their attenuated pKa​ .

Protocol 1: Synthesis of 8-Fluoroimidazo[1,2-a]pyridines via Cu(II)-Catalyzed A³-Coupling

This "green" multicomponent domino reaction utilizes a dynamic Cu(II)/Cu(I) catalytic system in aqueous micellar media to construct the imidazopyridine core from an 8-fluoro precursor[2].

Materials: 2-amino-3-fluoropyridine (1.0 mmol), aromatic aldehyde (1.0 mmol), terminal alkyne (1.2 mmol), CuSO4​⋅5H2​O (10 mol%), sodium ascorbate (20 mol%), Sodium Dodecyl Sulfate (SDS, 0.5 M).

Step-by-Step Methodology:

  • Micellar Preparation: Dissolve SDS in 5 mL of deionized water in a round-bottom flask to generate the micellar reaction medium.

  • Reagent Loading: Add 2-amino-3-fluoropyridine, the selected aromatic aldehyde, and the terminal alkyne to the aqueous SDS solution.

  • Catalyst Generation: Add CuSO4​⋅5H2​O followed immediately by sodium ascorbate. Causality Note: The ascorbate reduces Cu(II) to Cu(I) in situ. The dynamic cycling between Cu(II) and Cu(I) is strictly required to catalyze both the initial condensation (imine formation) and the subsequent 5-exo-dig cycloisomerization[2].

  • Reaction Execution: Stir the mixture at 50 °C for 8–14 hours. The hydrophobic core of the SDS micelles concentrates the organic substrates, overcoming the low aqueous solubility of the fluorinated precursors.

  • Isolation: Cool the mixture to room temperature, extract with ethyl acetate ( 3×15 mL), wash the combined organic layers with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify the crude residue via silica gel column chromatography (Hexanes/EtOAc) to yield the pure 8-fluoroimidazo[1,2-a]pyridine.

Workflow Step1 Reagent Assembly: 2-Amino-3-fluoropyridine + Aldehyde + Alkyne Step2 Catalyst Addition: CuSO4 + Na-Ascorbate (Dynamic Cu(II)/Cu(I)) Step1->Step2 Step3 Micellar Media: SDS in H2O (50°C) Step2->Step3 Step4 Domino Condensation & 5-exo-dig Cycloisomerization Step3->Step4 Step5 Product Isolation: 8-Fluoroimidazo[1,2-a]pyridine Step4->Step5

Cu(II)-ascorbate catalyzed A3-coupling workflow for 8-fluoroimidazo[1,2-a]pyridines.

Protocol 2: Potentiometric pKa​ Determination of Fluorinated Pyridines

Because 8-fluoro substitution drastically lowers aqueous solubility of the neutral species, standard aqueous titration fails. A co-solvent extrapolation method (Yasuda-Shedlovsky) must be employed.

Step-by-Step Methodology:

  • Standardization: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Prepare three distinct solutions of the 8-fluoro-fused pyridine analyte (0.005 M) in varying ratios of Methanol/Water (e.g., 40:60, 50:50, and 60:40 v/v).

  • Acidification: To each sample, add a precise excess of standardized 0.1 M HCl to ensure the weakly basic pyridine nitrogen is fully protonated prior to titration.

  • Titration: Under a continuous flow of inert nitrogen gas (to prevent CO2​ absorption which skews acidic readings), titrate the solution with standardized 0.1 M NaOH using an automated potentiometric titrator.

  • Data Analysis: Record the titration curve (pH vs. volume of titrant). Calculate the apparent pKa​ ( psKa​ ) for each co-solvent ratio at the half-equivalence point.

  • Extrapolation: Plot the psKa​ values against the reciprocal of the dielectric constant ( 1/ϵ ) of the respective methanol/water mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) to yield the true aqueous pKa​ .

References

  • National Center for Biotechnology Information. "8-Fluoroquinoline | C9H6FN | CID 67856 - PubChem" PubChem Database. Available at:[Link]

  • Shukla, N. M., et al. "Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles" PMC - National Institutes of Health. Available at:[Link]

  • Singh, P., et al. "Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media" ACS Omega. Available at:[Link]

  • University of Hertfordshire. "Feneptamidoquin (Ref: SYN551769)" Pesticide Properties DataBase (PPDB). Available at:[Link]

  • Plenio, H. "The Coordination Chemistry of the CF Unit in Fluorocarbons" Chemical Reviews. Available at:[Link]

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Methodological & Application

Application Note: De Novo Synthesis Protocol for 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Rationale & Mechanistic Overview

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutics such as the hypnotic zolpidem and the cardiotonic olprinone[1]. Functionalizing this core at the C2 position with a carbaldehyde group provides a highly versatile electrophilic handle for downstream drug discovery (e.g., reductive aminations, Knoevenagel condensations).

The Regiochemical Challenge: Direct electrophilic formylation (such as the Vilsmeier-Haack reaction) of the imidazo[1,2-a]pyridine system exhibits overwhelming regioselectivity for the C3 position due to its superior electron density and nucleophilicity. Consequently, exclusively accessing the C2-carbaldehyde demands a de novo ring-building strategy.

The Solution: This protocol utilizes a three-phase approach starting from 2-amino-3-fluoropyridine. By employing a bifunctional α-haloketone (ethyl bromopyruvate), we construct the bicyclic core with a pre-installed ester at the C2 position[1]. This ester acts as a stable placeholder, which is subsequently reduced to a primary alcohol and selectively oxidized to the target 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde[2][3].

Pathway Visualization

SynthesisPathway SM 2-Amino-3-fluoropyridine + Ethyl bromopyruvate Step1 Phase 1: Cyclocondensation (EtOH, Reflux, 16h) SM->Step1 Int1 Ethyl 8-fluoroimidazo[1,2-a] pyridine-2-carboxylate Step1->Int1 Step2 Phase 2: Ester Reduction (LiAlH4, THF, 0 °C to RT) Int1->Step2 Int2 (8-Fluoroimidazo[1,2-a] pyridin-2-yl)methanol Step2->Int2 Step3 Phase 3: Selective Oxidation (MnO2, EtOH or DCM, Reflux) Int2->Step3 Product 8-Fluoroimidazo[1,2-a] pyridine-2-carbaldehyde Step3->Product

Fig 1: De novo synthetic workflow for 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde.

Step-by-Step Experimental Protocols

Phase 1: Cyclocondensation (Bicyclic Core Formation)

Objective: Synthesis of Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate. Causality & Chemoselectivity: Refluxing the α-haloketone with the 2-aminopyridine derivative drives an initial SN​2 displacement at the exocyclic amine, followed by intramolecular cyclization onto the pyridine nitrogen and subsequent dehydration[1]. Ethanol is chosen as the solvent to maintain solubility and prevent unwanted transesterification of the ethyl ester[3].

Procedure:

  • Charge a flame-dried round-bottom flask with 2-amino-3-fluoropyridine (1.0 equiv) and anhydrous ethanol to achieve a 0.3 M concentration.

  • Add ethyl bromopyruvate (1.1 equiv) dropwise at room temperature under magnetic stirring.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 16 hours[3].

  • Cool the mixture to room temperature. Self-Validation: A white/yellowish precipitate (the hydrobromide salt of the product) should form[3].

  • Concentrate the mixture in vacuo. Neutralize the crude residue by partitioning it between dichloromethane (DCM) and saturated aqueous NaHCO3​ .

  • Extract the aqueous layer twice with DCM. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Recrystallize from boiling ethanol if necessary[3].

Phase 2: Ester Reduction

Objective: Synthesis of (8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol. Causality & Chemoselectivity: Lithium aluminum hydride ( LiAlH4​ ) is a strong, unhindered reducing agent necessary to fully reduce the ester to the primary alcohol. The reaction must be initiated at 0 °C to safely control the highly exothermic hydride transfer and prevent ring degradation[3].

Procedure:

  • Dissolve the ester from Phase 1 (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon or nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add a solution of LiAlH4​ (1.5 equiv, 2M in THF) dropwise via syringe[3].

  • Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours[3].

  • Quench & Workup (Fieser Method): To prevent the formation of unfilterable aluminum emulsions, cool the flask back to 0 °C. For every x grams of LiAlH4​ used, slowly add x mL of H2​O , followed by x mL of 15% aqueous NaOH, and finally 3x mL of H2​O .

  • Stir vigorously until the aluminum salts precipitate as a granular white solid. Filter the suspension through a pad of Celite, wash thoroughly with ethyl acetate, and concentrate the filtrate to yield the intermediate alcohol.

Phase 3: Selective Oxidation

Objective: Synthesis of 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde. Causality & Chemoselectivity: Activated manganese(IV) oxide ( MnO2​ ) is selected over stronger oxidants (like Jones reagent or KMnO4​ ) because it is highly chemoselective for allylic, benzylic, and heteroaromatic alcohols. This prevents over-oxidation to the carboxylic acid[3]. Because the reaction occurs on the solid surface of the MnO2​ lattice, a large stoichiometric excess is required.

Procedure:

  • Dissolve the alcohol from Phase 2 (1.0 equiv) in ethanol or DCM (0.1 M).

  • Add activated MnO2​ (5.0 to 10.0 equiv) in a single portion[3].

  • Stir the heterogeneous black suspension at reflux (if in EtOH) or room temperature (if in DCM) for 24–48 hours[3]. Monitor the reaction via TLC (Hexanes/EtOAc, 1:1).

  • Once the starting material is consumed, filter the suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake with hot ethanol or DCM until the washings are colorless.

  • Concentrate the filtrate in vacuo. Purify the crude product via silica gel flash chromatography to afford the pure 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde[2].

Quantitative Data & Analytical Tracking

To ensure a self-validating workflow, verify the success of each phase using the analytical markers summarized below before proceeding to the next step.

Synthesis PhaseTarget CompoundExpected YieldKey Analytical Markers ( 1H NMR / IR)
Phase 1 Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate60 – 75%NMR: Appearance of ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm).IR: Sharp ester C=O stretch at ~1720 cm−1 .
Phase 2 (8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol80 – 90%NMR: Disappearance of ethyl signals; appearance of CH2​−OH singlet (~4.7 ppm).IR: Broad O−H stretch at ~3300 cm−1 .
Phase 3 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde70 – 85%NMR: Appearance of sharp aldehyde singlet downfield (>9.8 ppm).IR: Aldehyde C=O stretch at ~1690 cm−1 .

Troubleshooting & Field Notes

  • Incomplete Oxidation in Phase 3: If TLC indicates stalled progress after 24 hours, the MnO2​ may be inactive (a common issue with older batches). Ensure activated MnO2​ is used. You can reactivate standard MnO2​ by oven-drying it at 120 °C for 12 hours prior to the reaction.

  • Emulsion Formation in Phase 2: If the Fieser quench is not strictly followed, LiAlH4​ workup will result in a gelatinous aluminum hydroxide emulsion that traps the product. If this occurs, adding a saturated solution of Rochelle salt (potassium sodium tartrate) and stirring vigorously for 2 hours can help break the emulsion.

  • Regiochemical Confirmation: The final product's identity is confirmed by the presence of the aldehyde proton in the 1H NMR spectrum. Its distinct downfield shift confirms successful transformation at the C2 position without disrupting the 8-fluoro substitution on the pyridine ring[2].

References

  • [2] PubChemLite - 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde (C8H5FN2O). uni.lu.

  • [1] Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.

  • [3] HETEROARYL COMPOUNDS AND METHODS OF USE THEREOF - European Patent Office - EP 3210984 B1. Googleapis.com.

Sources

Application Notes and Protocols for the Preparation of Schiff Bases from 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Imidazo[1,2-a]pyridine Schiff Bases

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][2] Marketed drugs such as zolpidem (hypnotic) and alpidem (anxiolytic) feature this versatile framework.[1] The introduction of a fluorine atom onto this scaffold, specifically at the 8-position, can significantly modulate the physicochemical and pharmacokinetic properties of the molecule. Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions. The synthesis of 8-fluoroimidazo[1,2-a]pyridine derivatives has been a subject of interest for these reasons.[3]

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are readily synthesized through the condensation of a primary amine with an aldehyde or ketone.[4] The imine linkage is a critical pharmacophore in its own right, contributing to the biological activity of many compounds.[5] The combination of the 8-fluoroimidazo[1,2-a]pyridine core with a diverse range of primary amines via a Schiff base linkage offers a powerful strategy for generating novel molecular entities with significant potential in drug discovery. This guide provides a detailed protocol for the synthesis and characterization of Schiff bases derived from 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde, grounded in established chemical principles and analogous reactions from the scientific literature.

General Reaction Scheme

The synthesis of Schiff bases from 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a condensation reaction with a primary amine, typically catalyzed by a weak acid. The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine.

Schiff_Base_Formation Aldehyde 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde Product Schiff Base Aldehyde->Product Amine Primary Amine (R-NH2) Amine->Product Catalyst Acid Catalyst (e.g., Acetic Acid) Process Condensation Catalyst->Process Solvent Solvent (e.g., Ethanol) Solvent->Process Process->Product

Caption: General reaction for the synthesis of Schiff bases.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of (E)-N-(4-methoxybenzylidene)-8-fluoroimidazo[1,2-a]pyridin-2-amine, a representative Schiff base, from 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde and 4-methoxyaniline.

Materials and Reagents
  • 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

  • 4-Methoxyaniline

  • Absolute Ethanol (anhydrous)

  • Glacial Acetic Acid

  • Sodium Sulfate (anhydrous)

  • Ethyl Acetate (for chromatography)

  • Hexane (for chromatography)

  • Silica Gel (for column chromatography, 60-120 mesh)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol, 1 equivalent) in absolute ethanol (20 mL).

  • Addition of Amine: To this stirred solution, add 4-methoxyaniline (1.0 mmol, 1 equivalent).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[1]

  • Reaction: The reaction mixture is then heated to reflux (approximately 80 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 3:7). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel. The column is packed using a slurry of silica gel in hexane. The crude product is loaded onto the column and eluted with a gradient of ethyl acetate in hexane. The fractions containing the pure product (as determined by TLC) are collected and the solvent is evaporated to yield the purified Schiff base.

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Work-up & Purification A Dissolve Aldehyde in Ethanol B Add Primary Amine A->B C Add Acetic Acid Catalyst B->C D Reflux for 4-6 hours C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Remove Solvent (Rotovap) F->G H Column Chromatography G->H I Collect Pure Fractions H->I J Evaporate Solvent I->J K Characterize Product J->K

Sources

Application Note: Oxidation of 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde to 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, extensively featured in marketed therapeutics such as the anxiolytics alpidem and zolpidem[1]. The functionalization of this core, particularly at the C2 position, is a critical step in the synthesis of diverse drug candidates. The oxidation of 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde to its corresponding carboxylic acid (CAS: 1020034-56-3) provides a versatile handle for subsequent amide couplings or decarboxylative cross-coupling reactions,[2].

Why the Pinnick Oxidation?

Traditional oxidation methods (e.g., Jones reagent, KMnO₄, or peracids) are often unsuitable for electron-rich nitrogen heterocycles. Strong oxidants can lead to undesired N-oxide formation at the basic pyridine nitrogen, while harsh acidic conditions may cause substrate degradation. The Pinnick oxidation offers a highly chemoselective and mild alternative, which has been successfully adapted in recent pharmaceutical patent literature for imidazopyridine derivatives[3]. By utilizing sodium chlorite (NaClO₂) as the primary oxidant under mildly acidic conditions, the aldehyde is smoothly converted to the carboxylic acid without compromising the heteroaromatic ring or the fluorine atom.

Causality in Experimental Design
  • Buffer System (NaH₂PO₄): Sodium dihydrogen phosphate is critical for maintaining the reaction pH between 3.5 and 4.0. This specific pH window is required to protonate the chlorite ion, generating the active oxidant, chlorous acid (HClO₂), while preventing the disproportionation of chlorite into toxic chlorine dioxide gas.

  • Chlorine Scavenger (2-Methyl-2-butene): The oxidation of the aldehyde by HClO₂ generates hypochlorous acid (HOCl) as a byproduct. HOCl is a potent electrophilic chlorinating agent that can readily chlorinate the electron-rich imidazo[1,2-a]pyridine ring. The addition of an excess of an electron-rich olefin, such as 2-methyl-2-butene, acts as a sacrificial scavenger. It rapidly reacts with HOCl to form an inert chlorohydrin, thereby protecting the heterocyclic core.

  • Solvent System (THF/t-BuOH/H₂O): A ternary solvent mixture is employed to ensure homogeneity. The organic solvents (THF and t-BuOH) solubilize the starting carbaldehyde and the lipophilic scavenger, while water dissolves the inorganic salts. t-BuOH is specifically chosen because it is highly resistant to oxidation.

Reaction Pathway Visualization

PinnickOxidation Aldehyde 8-Fluoroimidazo[1,2-a]pyridine- 2-carbaldehyde Product 8-Fluoroimidazo[1,2-a]pyridine- 2-carboxylic acid Aldehyde->Product Oxidation by HClO2 Buffer NaClO2 + NaH2PO4 (pH 3.5 Buffer) HClO2 Chlorous Acid (HClO2) Active Oxidant Buffer->HClO2 HClO2->Product HOCl HOCl Byproduct (Reactive Electrophile) HClO2->HOCl Degrades to Inert Chlorohydrin (Inert) HOCl->Inert Quenched by Scavenger 2-Methyl-2-butene (Scavenger) Scavenger->Inert

Figure 1: Mechanistic workflow of the Pinnick oxidation, highlighting the role of the HOCl scavenger.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Reaction Conditions

Reagent / ParameterFunctionEquivalents / Amount
8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde Substrate1.0 equiv
Sodium chlorite (NaClO₂, 80%) Bulk Oxidant4.0 equiv
Sodium dihydrogen phosphate (NaH₂PO₄) Acidic Buffer4.0 equiv
2-Methyl-2-butene (2M in THF) HOCl Scavenger10.0 equiv
THF / t-BuOH / H₂O (1:1:1 v/v) Solvent System15 mL / mmol
Temperature Condition0 °C to Room Temp
Reaction Time Condition2 – 4 hours
Expected Yield Outcome85 – 95%

Self-Validating Experimental Protocol

This protocol is designed with built-in validation steps (IPC tracking and isoelectric precipitation) to ensure high purity and yield[3].

Step 1: Preparation of the Organic Phase In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv) in a mixture of THF and t-BuOH (1:1 v/v, 10 mL/mmol).

Step 2: Addition of Scavenger Add 2-methyl-2-butene (10.0 equiv) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath. Note: Cooling is essential to prevent the volatilization of 2-methyl-2-butene, which has a boiling point of 38 °C.

Step 3: Preparation of the Aqueous Phase In a separate flask, dissolve NaClO₂ (4.0 equiv) and NaH₂PO₄ (4.0 equiv) in deionized water (5 mL/mmol). Ensure complete dissolution before proceeding.

Step 4: Controlled Oxidation Add the aqueous oxidant solution dropwise to the cooled organic phase over 15–20 minutes. Maintaining the temperature at 0 °C during addition controls the exotherm and prevents off-target degradation. The mixture will typically transition to a pale yellow/transparent solution[3].

Step 5: Reaction Propagation & In-Process Control (IPC) Remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for 2 to 4 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the aldehyde peak ([M+H]⁺ = 165) is entirely consumed and replaced by the carboxylic acid product ([M+H]⁺ = 181).

Step 6: Workup and Isoelectric Isolation

  • Concentrate the reaction mixture under reduced pressure (bath temp < 40 °C) to remove the volatile organics (THF, t-BuOH, and unreacted 2-methyl-2-butene).

  • Dilute the remaining aqueous phase with additional deionized water and cool to 0 °C.

  • Carefully adjust the pH of the aqueous solution to 3.0 – 4.0 using 1M HCl[3].

    • Causality Note: Imidazo[1,2-a]pyridine-2-carboxylic acid is amphoteric (basic pyridine nitrogen, acidic carboxylic acid). Adjusting the pH to ~3.5 forces the molecule into its zwitterionic form (its isoelectric point), drastically reducing its aqueous solubility and promoting precipitation.

  • Collect the resulting solid via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure 8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. If precipitation is incomplete, extract the aqueous layer with 10% isopropanol in chloroform, dry over anhydrous Na₂SO₄, and concentrate.

Sources

Advanced Multicomponent Syntheses Utilizing 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde: GBB and Ugi-4CR Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating guide for utilizing 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde in complex multicomponent reactions (MCRs) to generate privileged drug-like scaffolds.

Introduction & Strategic Rationale

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of blockbuster drugs such as zolpidem and alpidem[1]. The strategic use of 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde as a building block in multicomponent reactions (MCRs) offers two distinct advantages:

  • Metabolic Modulation: The fluorine atom at the C8 position blocks primary cytochrome P450 oxidation sites, enhancing the metabolic stability and modulating the basicity (pKa) of the bridgehead nitrogen[1].

  • High Electrophilicity: The C2-carbaldehyde group is highly reactive toward primary amines, rapidly forming stable imines/iminium ions that serve as ideal electron-deficient traps for isocyanide-based MCRs[2].

This application note details two highly efficient MCR workflows: the Groebke-Blackburn-Bienaymé (GBB) 3-Component Reaction and the Ugi 4-Component Reaction (U-4CR) followed by a post-Ugi cyclization.

The Groebke-Blackburn-Bienaymé (GBB) Strategy

The GBB reaction is a powerful [4+1] cycloaddition strategy that condenses an aldehyde, a cyclic amidine (e.g., 2-aminopyridine), and an isocyanide to yield bis-heterocyclic systems[3].

Mechanistic Causality

The reaction relies on the initial condensation of the aldehyde and amidine to form an imine. A Lewis acid (e.g., Sc(OTf)₃) is critical here: it coordinates with the imine nitrogen, lowering the LUMO energy to form a highly electrophilic iminium ion[4]. This overcomes the activation barrier for the α-addition of the isocyanide. Following the formation of a nitrilium intermediate, a 5-exo-dig cyclization occurs, driven by the nucleophilicity of the amidine's endocyclic nitrogen. The sequence terminates with a 1,3-H shift, restoring aromaticity and yielding the highly stable imidazo[1,2-a]pyridine derivative[3]. Furthermore, protic solvents like methanol play a "non-innocent" role by facilitating the final proton transfer necessary for aromatization[4].

Mechanistic pathway of the Sc(OTf)3-catalyzed Groebke-Blackburn-Bienaymé (GBB) reaction.

Protocol A: Microwave-Assisted GBB Synthesis

Self-Validating System: This protocol utilizes TLC and LC-MS checkpoints to prevent the accumulation of unreacted intermediates.

Reagents:

  • 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol)

  • 2-Aminopyridine (1.0 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (5 mol%)

  • Anhydrous Methanol (3.0 mL)

Step-by-Step Methodology:

  • Imine Pre-Assembly: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the aldehyde and 2-aminopyridine in anhydrous methanol. Stir at room temperature for 30 minutes.

    • Validation Checkpoint: Spot the mixture on a silica TLC plate (Eluent: DCM:MeOH 95:5). The disappearance of the UV-active aldehyde spot (254 nm) confirms quantitative imine formation. Do not proceed until the aldehyde is consumed.

  • Catalyst and Isocyanide Addition: Add Sc(OTf)₃ (5 mol%) followed by tert-butyl isocyanide. Seal the vial with a crimp cap.

    • Causality: Adding the isocyanide after imine formation prevents unwanted Passerini-type side reactions with unreacted aldehyde[5].

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 100 °C for 1 hour[6].

  • Workup & Validation: Cool the vial to room temperature. Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the Lewis acid, then extract with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

    • Validation Checkpoint: Analyze the crude mixture via LC-MS. The target bis-heterocycle should appear as the dominant [M+H]⁺ peak.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM) to afford the pure product.

Table 1: Optimization of GBB Reaction Conditions

Data summarizes the impact of catalyst and heating methods on the yield of the GBB adduct.

EntryCatalyst (mol%)SolventTemp / MethodTimeIsolated Yield (%)
1NoneMeOH65 °C / Thermal24 hTrace
2Sc(OTf)₃ (5%)MeOH65 °C / Thermal12 h78%
3Sc(OTf)₃ (5%)MeOH100 °C / Microwave1 h92%
4Yb(OTf)₃ (10%)DCM/MeOH (3:1)100 °C / Microwave1 h89%

The Ugi-4CR and Post-Ugi Cyclization Strategy

While the GBB reaction yields flat, aromatic systems, the Ugi four-component reaction (U-4CR) generates highly functionalized, sp³-rich peptidomimetics. When 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is reacted with an alkyne-containing carboxylic acid (e.g., 2-butynoic acid), the resulting Ugi adduct can undergo a Lewis acid-catalyzed intramolecular Michael addition to form complex, fused γ-lactam systems[7].

Mechanistic Causality

The Ugi reaction proceeds via the classical Mumm rearrangement, converting the initial nitrilium ion into an α-acylamino amide[2]. For the post-Ugi cyclization, Indium(III) chloride (InCl₃) is specifically selected as the Lewis acid. InCl₃ acts as a soft, carbophilic Lewis acid that preferentially activates the π-system of the alkyne over the hard oxygen/nitrogen atoms of the amide. This activation lowers the barrier for the amide nitrogen to attack the alkyne via a 5-exo-dig cyclization, selectively yielding the γ-lactam[7].

Workflow of the Ugi-4CR and subsequent InCl3-catalyzed post-Ugi cyclization.

Protocol B: Ugi-4CR followed by γ-Lactam Formation

Self-Validating System: Stepwise solvent swapping ensures thermodynamic driving forces are maintained for the cyclization step.

Reagents:

  • 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol)

  • Benzylamine (1.0 mmol)

  • 2-Butynoic acid (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Indium(III) chloride (InCl₃) (10 mol%)

  • Methanol (MeOH) and 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Ugi Adduct Assembly: In a round-bottom flask, dissolve the aldehyde and benzylamine in 5 mL of MeOH. Stir at room temperature for 2 hours to ensure complete imine formation.

  • Four-Component Condensation: Add 2-butynoic acid and tert-butyl isocyanide sequentially. Stir the mixture at room temperature for 24 hours.

    • Validation Checkpoint: A white/pale yellow precipitate often forms as the Ugi adduct is generated. Verify completion by LC-MS.

  • Isolation of Intermediate: Remove the methanol under reduced pressure. Dissolve the crude residue in EtOAc, wash with 1N HCl, saturated NaHCO₃, and brine. Dry and concentrate to isolate the crude Ugi adduct.

    • Causality: Removing protic impurities and unreacted amines is critical, as they can competitively bind to the InCl₃ catalyst in the next step.

  • Post-Ugi Cyclization: Dissolve the crude Ugi adduct in anhydrous DCE (10 mL) in a pressure tube. Add InCl₃ (10 mol%). Seal the tube and heat to 120 °C for 12 hours[7].

  • Final Isolation: Cool to room temperature, filter through a short pad of Celite to remove indium salts, and concentrate. Purify the resulting γ-lactam via column chromatography.

Table 2: Optimization of Post-Ugi Cyclization (γ-Lactam Formation)

Data demonstrates the necessity of carbophilic Lewis acids for successful alkyne activation.

EntryLewis Acid (mol%)SolventTemp (°C)TimeIsolated Yield (%)
1NoneDCE12024 h0% (No Reaction)
2AgOTf (10%)Toluene11012 h45%
3InCl₃ (10%)DCE8024 h62%
4InCl₃ (10%)DCE12012 h88%

References

  • [5] Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. URL:

  • [1] Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC/NIH. URL:

  • [6] A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry. URL:

  • [3] The Groebke-Blackburn-Bienaymé Reaction. PMC/NIH. URL:

  • [7] Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers. URL:

  • [4] Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction. ACS Publications. URL:

  • [2] Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega. URL:

Sources

procedure for condensing 2-amino-3-fluoropyridine to form imidazo scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Synthesis and Optimization of 8-Fluoroimidazo[1,2-a]pyridine Scaffolds via Tschitschibabin Condensation

Introduction & Pharmacological Rationale

Imidazo[1,2-a]pyridines represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster therapeutics such as zolpidem and alpidem[1]. The strategic incorporation of a fluorine atom at the 8-position—achieved by utilizing 2-amino-3-fluoropyridine as the starting material—imparts profound pharmacological advantages. The highly electronegative fluorine atom modulates the basicity (pKa) of the imidazo nitrogen, enhances lipophilicity for better membrane permeation, and improves metabolic stability by blocking cytochrome P450-mediated oxidation at the 8-position.

Mechanistic Causality: The Fluorine Effect on the Tschitschibabin Reaction

The classical 1 involves the condensation of a 2-aminopyridine with an α-haloketone[1]. However, the 3-fluoro substituent on 2-amino-3-fluoropyridine fundamentally alters the electronic landscape of the starting material, dictating specific experimental choices:

  • Regioselective N-Alkylation: The endocyclic pyridine nitrogen (N1) is the primary nucleophile. The strong electron-withdrawing inductive effect (-I) of the 3-fluoro group decreases the electron density at N1[2]. Consequently, the initial nucleophilic attack on the α-carbon of the haloketone is kinetically slower than in unsubstituted analogs. This causality dictates the need for higher reaction temperatures (e.g., refluxing dioxane) to overcome the activation energy barrier.

  • Base-Promoted Cyclization: Following the formation of the N-alkylpyridinium intermediate, the exocyclic amine (C2-NH2) attacks the carbonyl carbon to form a cyclic hemiaminal. The addition of a mild base, such as sodium bicarbonate (NaHCO₃), is critical. It neutralizes the liberated hydrobromic acid (HBr), preventing the protonation of the weakly nucleophilic 2-amino-3-fluoropyridine, which would otherwise prematurely halt the reaction.

  • Dehydration: The final step is a thermodynamically driven dehydration that restores full aromaticity, yielding the 8-fluoroimidazo[1,2-a]pyridine core[1].

Mechanism A 2-Amino-3-fluoropyridine + α-Haloketone B N-Alkylation (Pyridinium Intermediate) A->B Nucleophilic Attack (N1) C Intramolecular Cyclization (Hemiaminal Formation) B->C Base-promoted D Dehydration (-H2O) C->D Aromatization E 8-Fluoroimidazo[1,2-a]pyridine Scaffold D->E Final Product

Logical mechanistic sequence of the Tschitschibabin condensation forming the imidazo scaffold.

Quantitative Data: Optimization of Reaction Conditions

To establish a self-validating protocol, empirical optimization is required. The table below summarizes the causality behind solvent and base selection for the condensation of 2-amino-3-fluoropyridine with 2-bromoacetophenone.

EntrySolventBaseTemperatureTime (h)Yield (%)Mechanistic Observation / Causality
1EthanolNoneReflux (78°C)2415%Acidic HBr byproducts protonate the starting material, stalling the reaction.
2EthanolNaHCO₃ (1.5 eq)Reflux (78°C)1265%Mild base successfully neutralizes HBr without degrading the haloketone[1].
3DMFK₂CO₃ (2.0 eq)100°C645%Stronger base and high polarity lead to partial degradation and tar formation.
4DioxaneNaHCO₃ (1.5 eq)100°C878%Higher boiling point accelerates the kinetically slow N-alkylation caused by the 3-fluoro group.

Experimental Protocol: Synthesis of 2-Phenyl-8-fluoroimidazo[1,2-a]pyridine

This protocol establishes a self-validating system where each step includes built-in quality control checks to ensure scientific integrity.

Step 1: Reagent Preparation and Mixing

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-fluoropyridine (1.0 mmol, 112 mg) in anhydrous 1,4-dioxane (15 mL).

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of the α-haloketone into an α-hydroxyketone.

  • Add 2-bromoacetophenone (1.1 mmol, 219 mg) and sodium bicarbonate (NaHCO₃, 1.5 mmol, 126 mg) to the solution[1].

Step 2: Thermal Activation

  • Attach a reflux condenser and heat the reaction mixture to 100°C in an oil bath with vigorous stirring for 8 hours.

  • Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 2:1). The consumption of the highly UV-active 2-bromoacetophenone and the appearance of a new lower-Rf fluorescent spot indicates successful hemiaminal dehydration.

Step 3: Workup and Extraction

  • Cool the mixture to room temperature and remove the dioxane under reduced pressure using a rotary evaporator.

  • Partition the crude residue between Ethyl Acetate (30 mL) and distilled water (30 mL)[1].

  • Extract the aqueous layer with an additional 20 mL of Ethyl Acetate. Wash the combined organic layers with brine (20 mL) to remove residual inorganic salts, then dry over anhydrous Na₂SO₄.

Step 4: Purification

  • Filter the drying agent and concentrate the filtrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexane to Hexane:Ethyl Acetate (3:1)[1].

  • Collect the fractions corresponding to the product and evaporate to yield the pure 2-phenyl-8-fluoroimidazo[1,2-a]pyridine as an off-white solid.

Step 5: Analytical Validation (Self-Validating System)

  • LC-MS: Confirm the mass of the desired product [M+H]+ = 213.1 m/z.

  • NMR Spectroscopy: The success of the cyclization must be validated by ¹H NMR, specifically looking for the diagnostic singlet of the imidazo C3-proton (typically around 7.8 - 8.2 ppm). Furthermore, ¹⁹F NMR should show a distinct shift compared to the starting material, confirming the integrity of the 8-fluoro position on the newly formed bicyclic system.

Workflow S1 Step 1: Reagent Mixing (Reactants + NaHCO3 in Dioxane) S2 Step 2: Thermal Activation (Reflux at 100°C, 8h) S1->S2 S3 Step 3: Solvent Removal (Rotary Evaporation) S2->S3 TLC indicates completion S4 Step 4: Liquid-Liquid Extraction (EtOAc / Brine) S3->S4 S5 Step 5: Silica Gel Chromatography (Hexane:EtOAc Gradient) S4->S5 Organic layer dried S6 Step 6: Product Validation (LC-MS, 1H/19F NMR) S5->S6 Pure fractions pooled

Step-by-step experimental workflow for the synthesis and validation of the imidazo scaffold.

References

  • Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines from 3-Chloro-5-phenylpyridin-2-amine. Benchchem.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.

Sources

Application Note: Regioselective C-3 Functionalization of 8-Fluoroimidazo[1,2-a]pyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Scaffold Overview

Imidazo[1,2-a]pyridines represent a privileged class of bicyclic nitrogen heterocycles, forming the core of numerous marketed therapeutics (e.g., zolpidem, alpidem) and exploratory kinase inhibitors[1]. Within this chemical space, the incorporation of a fluorine atom at the C-8 position—yielding 8-fluoroimidazo[1,2-a]pyridine —has emerged as a highly effective bioisosteric strategy. The 8-fluoro substitution acts as a physicochemical mimic for the pyrimidine nitrogen in imidazo[1,2-a]pyrimidines, maintaining target affinity (such as in GABA_A receptor modulators) while significantly enhancing metabolic stability against oxidative degradation[2].

Despite the electron-withdrawing inductive effect (-I) of the C-8 fluorine, the C-3 position remains the most electron-rich and nucleophilic site on the fused ring system[3]. This electronic decoupling allows the C-3 carbon to be highly susceptible to direct C–H functionalization via electrophilic aromatic substitution ( SE​Ar ), radical-mediated coupling, and transition-metal catalysis[4]. Functionalizing this specific position allows researchers to rapidly expand accessible chemotypes without requiring de novo synthesis of the bicyclic core.

Mechanistic Pathways & Workflow

The functionalization of the C-3 position is driven by the delocalization of electron density from the bridgehead nitrogen. Depending on the reagent system, the causality of the reaction shifts between ionic and radical pathways[5].

  • Electrophilic Pathways: Reagents like N-bromosuccinimide (NBS) or Vilsmeier-Haack complexes rapidly attack the C-3 position due to its high HOMO energy level.

  • Radical Pathways: Single-electron transfer (SET) processes utilizing oxidants (e.g., K2​S2​O8​ ) generate reactive radical species that regioselectively couple at C-3 due to the stability of the resulting radical intermediate[5].

  • Multicomponent Reactions (MCR): Decarboxylative Petasis-like reactions leverage the nucleophilicity of C-3 to attack iminium or oxocarbenium intermediates, forming complex sp3 -hybridized linkages[1].

C3_Functionalization Core 8-Fluoroimidazo[1,2-a]pyridine (Nucleophilic C-3 Site) Elec Electrophilic Aromatic Substitution (SEAr) Core->Elec Electrophiles (e.g., NBS, POCl3) Radical Radical-Mediated C-H Activation Core->Radical Radical Initiators (e.g., NaNO2/K2S2O8) MCR Multicomponent Reactions (MCR) Core->MCR Boronic Acid + Glyoxylic Acid Prod1 C-3 Halogenated / Formylated Derivatives Elec->Prod1 High Yield Rapid Kinetics Prod2 C-3 Nitrosylated / Alkylated Derivatives Radical->Prod2 Mild Conditions Room Temp Prod3 C-3 Arylomethylated Derivatives MCR->Prod3 Catalyst-Free High Atom Economy

Logical pathways for C-3 functionalization of the 8-fluoroimidazo[1,2-a]pyridine scaffold.

Quantitative Data: Reaction Parameters

The following table summarizes the optimized parameters for diverse C-3 functionalizations, allowing for a direct comparison of reaction causality and efficiency.

Functionalization TypeReagents / CatalystsSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Driver
Arylomethylation Arylboronic acid, Glyoxylic acidDMF1001275–90Decarboxylative MCR[1]
Nitrosation NaNO2​ , K2​S2​O8​ CH3​CN/H2​O 252–480–92Radical C–H Activation[3]
Arylation Ar-Br, Pd(OAc)2​ , PPh3​ Toluene1101660–85Pd-Catalyzed Cross-Coupling
Halogenation NBS or NCSDCM251>90Electrophilic Substitution

Step-by-Step Experimental Protocols

Protocol A: Transition-Metal-Free C-3 Nitrosation

This protocol utilizes sodium nitrite ( NaNO2​ ) as a stable, low-cost nitrosylating agent. Potassium persulfate ( K2​S2​O8​ ) is employed as a radical initiator to generate the active NO• radical species. Operating at room temperature under an open-air atmosphere makes this highly scalable[3].

  • Preparation: In a 25 mL round-bottom flask, dissolve 8-fluoroimidazo[1,2-a]pyridine (1.0 mmol) in a solvent mixture of CH3​CN and H2​O (2:1 v/v, 6 mL).

  • Initiation: Add NaNO2​ (2.0 mmol) followed by K2​S2​O8​ (1.5 mmol) to the stirring solution. Causality note: The aqueous component is critical to solubilize the inorganic salts and facilitate the single-electron transfer process.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) open to the air for 2–4 hours.

  • Observation: The reaction mixture will typically undergo a distinct color change, often precipitating a green solid, which is highly characteristic of C-nitroso compounds[3].

  • Workup: Extract the mixture with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Catalyst-Free C-3 Arylomethylation (Petasis-like MCR)

This protocol bypasses the need for transition metals by utilizing a three-component decarboxylative reaction. The thermal conditions drive the release of CO2​ , pushing the equilibrium toward the sp3 -linked aryl methane derivative[1].

  • Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 8-fluoroimidazo[1,2-a]pyridine (1.0 mmol), glyoxylic acid monohydrate (1.2 mmol), and the desired arylboronic acid (1.2 mmol).

  • Solvation: Suspend the reagents in anhydrous DMF (3 mL). Seal the vial with a Teflon-lined crimp cap.

  • Thermal Activation: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours. Causality note: The elevated temperature is strictly required to overcome the activation energy barrier for the decarboxylation of the intermediate adduct.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO3​ (10 mL) to neutralize residual acids. Extract with Dichloromethane (3 × 10 mL).

  • Purification: Dry the organic phase, concentrate in vacuo, and purify the residue via column chromatography to isolate the C-3 arylomethylated product.

Self-Validating Systems & Analytical Quality Control

To ensure the trustworthiness of the synthesis, the protocols are designed to be self-validating through specific analytical checkpoints:

  • Visual/Physical Validation: In Protocol A, the formation of a deep green or blue-green precipitate is a real-time indicator of successful nitrosation[3]. In Protocol B, the evolution of micro-bubbles ( CO2​ gas) during the initial heating phase confirms the onset of the decarboxylative cascade.

  • 1 H NMR Spectroscopy (The Definitive Check): The unfunctionalized 8-fluoroimidazo[1,2-a]pyridine core exhibits a highly diagnostic, sharp singlet (or doublet with very small coupling) for the C-3 proton at approximately δ 7.40–7.60 ppm . The absolute confirmation of a successful C-3 functionalization is the complete disappearance of this signal in the 1 H NMR spectrum of the purified product.

  • 19 F NMR Spectroscopy: The C-8 fluorine atom serves as an excellent internal probe, typically resonating between δ -130 to -135 ppm . Monitoring this peak ensures that the 8-fluoro core remains intact and has not undergone unintended nucleophilic aromatic substitution ( SN​Ar ) during harsh reaction conditions.

References

1.[2] Title: 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL: [Link]

2.[4] Title: Synthesis and site selective C-H functionalization of imidazo-[1,2- a]pyridines. Source: Organic & Biomolecular Chemistry / PubMed URL: [Link]

3.[5] Title: Functionalization of imidazo[1,2-a]pyridines via radical reactions. Source: New Journal of Chemistry / RSC Publishing URL: [Link]

4.[3] Title: A Transition Metal-Free System for C3-H Nitrosation of Imidazo[1,2-a]pyridine Using Sodium Nitrite at Room Temperature. Source: Heterocycles / CLOCKSS URL: [Link]

5.[1] Title: Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Source: Chemical Communications / NIH PMC URL: [Link]

Sources

Scalable Synthesis Routes for 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged heterocycle in modern drug discovery. Specifically, the incorporation of a fluorine atom at the 8-position acts as a powerful bioisostere for imidazo[1,2-a]pyrimidine systems[1]. The highly electronegative fluorine modulates the pKa of the bridgehead nitrogen, which directly enhances metabolic stability, lipophilicity, and blood-brain barrier (BBB) penetrance—critical parameters for central nervous system targets such as GABA-A receptor modulators[1].

Within this chemical space, 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a high-value electrophilic building block. The 2-formyl group serves as a versatile anchor for late-stage functionalization, enabling reductive aminations, Wittig olefinations, and multicomponent Groebke-Blackburn-Bienaymé (GBB) reactions[2].

Mechanistic Route Selection (Expertise & Causality)

When designing a scalable synthesis for 2-formyl imidazo[1,2-a]pyridines, process chemists must balance atom economy with operational safety and intermediate stability. Two primary pathways are typically evaluated:

  • Route A (The Acetal Pathway): Involves the direct condensation of 3-fluoro-2-aminopyridine with 3-bromo-1,1-dimethoxypropan-2-one. While this route is shorter (2 steps), the acetal reagent is cost-prohibitive at the multi-kilogram scale, and the intermediate is prone to polymerization during harsh acidic deprotection.

  • Route B (The Classical Ester Pathway): Relies on the initial Ortoleva-King-type condensation[3] of 3-fluoro-2-aminopyridine with ethyl bromopyruvate. This 3-step route is the industry standard for scalability.

    • Causality for Reduction: Instead of employing hazardous, pyrophoric LiAlH4​ or cryogenic DIBAL-H (-78 °C), this protocol utilizes NaBH4​ activated by CaCl2​ . This combination generates calcium borohydride ( Ca(BH4​)2​ ) in situ, safely and chemoselectively reducing the ester to the alcohol at room temperature without degrading the heteroaromatic core.

    • Causality for Oxidation: Activated manganese dioxide ( MnO2​ ) is selected over Swern conditions or Dess-Martin periodinane. The imidazo[1,2-a]pyridine 2-position is pseudo-benzylic, making it highly susceptible to mild heterogeneous oxidation. MnO2​ prevents over-oxidation to the carboxylic acid and is effortlessly removed via Celite filtration, eliminating complex aqueous workups.

Workflow Visualization

SynthesisWorkflow SM 3-Fluoro-2-aminopyridine ReagentA Route A: Acetal Method + 3-Bromo-1,1-dimethoxypropan-2-one SM->ReagentA ReagentB Route B: Classical Method + Ethyl Bromopyruvate SM->ReagentB IntermediateA Acetal Intermediate (Unstable, In situ) ReagentA->IntermediateA Hydrolysis Acidic Hydrolysis (HCl, H2O, Reflux) IntermediateA->Hydrolysis Product 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde (Target Scaffold) Hydrolysis->Product Ester Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (Stable Intermediate) ReagentB->Ester Reduction Chemoselective Reduction (NaBH4 / CaCl2, EtOH) Ester->Reduction Alcohol 8-Fluoroimidazo[1,2-a]pyridin-2-ylmethanol (Stable Intermediate) Reduction->Alcohol Oxidation Mild Oxidation (MnO2, DCM) Alcohol->Oxidation Oxidation->Product

Fig 1: Divergent scalable synthesis routes for 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde.

Quantitative Data & Route Comparison

Table 1: Comparison of Synthetic Strategies

ParameterRoute A (Acetal Pathway)Route B (Classical Ester Pathway)
Step Count 2 Steps3 Steps
Overall Yield 40 - 50%65 - 75%
Key Reagents 3-Bromo-1,1-dimethoxypropan-2-oneEthyl bromopyruvate, NaBH4​ , MnO2​
Scalability Moderate (Exothermic hydrolysis)High (Kilogram-scale proven)
Cost-Efficiency Low (High raw material cost)High (Commodity reagents)

Table 2: Self-Validating In-Process Controls (IPC) & Specifications

Stage / CompoundAnalytical MethodValidation Specification
Step 1: Ester LC-MS (ESI+)Complete consumption of SM; Product m/z 209.0 [M+H]+
Step 2: Alcohol TLC (EtOAc/Hexane 1:1)Ester ( Rf​ ~0.6) disappears; Alcohol ( Rf​ ~0.2) appears
Step 3: Aldehyde LC-MS (ESI+)Product m/z 165.0 [M+H]+ ; Purity >98% (UV 254 nm)
Final Product 1H NMR (400 MHz, CDCl3​ )Diagnostic CHO singlet at ~10.1 ppm; H-3 singlet at ~8.3 ppm

Detailed Experimental Protocol (Route B)

Trustworthiness Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specified IPC criteria are strictly met.

Step 1: Synthesis of Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
  • Setup: Equip a 2 L round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Reaction: Dissolve 3-fluoro-2-aminopyridine (50.0 g, 446 mmol) in absolute ethanol (500 mL). Add sodium bicarbonate (56.2 g, 669 mmol, 1.5 eq). Dropwise, add ethyl bromopyruvate (95.7 g, 490 mmol, 1.1 eq) over 30 minutes.

  • Heating: Reflux the suspension (80 °C) for 8 hours.

  • IPC: Analyze via LC-MS. The reaction is complete when the starting material mass ( m/z 113.0) is <2% relative to the product mass ( m/z 209.0).

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (800 mL) and water (500 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate. Recrystallize from ethanol to afford the ester as an off-white solid.

Step 2: Synthesis of 8-Fluoroimidazo[1,2-a]pyridin-2-ylmethanol
  • Setup: In a 3 L flask, dissolve the ester from Step 1 (approx. 75.0 g, 360 mmol) in a mixture of THF (750 mL) and Ethanol (250 mL).

  • Activation: Add anhydrous CaCl2​ (60.0 g, 540 mmol, 1.5 eq) and stir for 15 minutes at room temperature. Cool the mixture to 0 °C using an ice bath.

  • Reduction: Carefully add NaBH4​ (40.8 g, 1.08 mol, 3.0 eq) in small portions over 1 hour to manage hydrogen evolution. Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC: Check TLC (EtOAc/Hexane 1:1). The ester spot ( Rf​ 0.6) must be completely consumed, replaced by a baseline-proximal polar spot ( Rf​ 0.2).

  • Workup: Quench cautiously by dropwise addition of saturated aqueous NH4​Cl (300 mL) at 0 °C. Extract with ethyl acetate (3 × 500 mL). Wash combined organics with brine, dry over Na2​SO4​ , and evaporate to yield the alcohol as a pale yellow solid. Use directly in the next step.

Step 3: Synthesis of 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
  • Setup: Dissolve the crude alcohol (approx. 55.0 g, 331 mmol) in anhydrous dichloromethane (DCM, 1 L).

  • Oxidation: Add activated Manganese(IV) oxide ( MnO2​ , 287.0 g, 3.31 mol, 10.0 eq). Stir the black suspension vigorously at room temperature for 12–16 hours.

  • IPC: Analyze via TLC or LC-MS. Ensure complete disappearance of the alcohol ( m/z 167.0). The aldehyde product will show a distinct UV-active spot and stain positively with 2,4-Dinitrophenylhydrazine (2,4-DNP).

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove manganese salts. Wash the filter cake thoroughly with DCM (3 × 300 mL) and ethyl acetate (200 mL).

  • Isolation: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or trituration with cold diethyl ether to afford the title compound as a crystalline solid.

Sources

Troubleshooting & Optimization

🧪 Process Optimization Knowledge Base: 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde presents unique mechanistic challenges compared to its unsubstituted analogs. The strongly electron-withdrawing fluorine atom at the C-8 position deactivates the pyridine ring, heavily impacting the kinetics of the initial cyclization.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help researchers and drug development professionals achieve high-yielding, reproducible results.

⚙️ Mechanistic Pathway & Reaction Logic

To successfully synthesize the 2-carbaldehyde derivative, the formyl equivalent must be installed during the initial ring-forming condensation. The most robust method utilizes 2-amino-3-fluoropyridine and 1,1,3-trichloroacetone. The reaction proceeds through a protected intermediate (typically a diethyl acetal when refluxed in ethanol) which is subsequently hydrolyzed [1].

SynthesisWorkflow SM1 2-Amino-3-fluoropyridine (Nucleophile) Condensation Step 1: Cyclization DME (RT) -> EtOH (Reflux) SM1->Condensation SM2 1,1,3-Trichloroacetone (Electrophile) SM2->Condensation Intermediate 8-Fluoroimidazo[1,2-a]pyridine -2-carbaldehyde acetal Condensation->Intermediate -H2O, -HCl Hydrolysis Step 2: Acidic Hydrolysis HCl / H2O Intermediate->Hydrolysis Product 8-Fluoroimidazo[1,2-a]pyridine -2-carbaldehyde (Target Product) Hydrolysis->Product Deprotection

Synthetic workflow for 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde via acetal intermediate.
🛠️ Troubleshooting & Causality FAQs

Q1: Why is my yield of the intermediate consistently below 30% when using 2-amino-3-fluoropyridine, even though the unsubstituted 2-aminopyridine works perfectly? A1: The 8-fluoro substitution significantly reduces the nucleophilicity of both the exocyclic amine and the pyridine nitrogen due to strong inductive electron withdrawal (-I effect) [2]. If you mix the reagents directly at elevated temperatures, the highly reactive 1,1,3-trichloroacetone decomposes or polymerizes before the slower cyclization can complete.

  • The Fix: Implement a two-stage temperature and solvent protocol. Stir the reactants in 1,2-dimethoxyethane (DME) at room temperature for 5 hours to allow the initial alkylation to occur without degrading the electrophile. Then, filter the intermediate salt and reflux in ethanol to drive the aromatization and acetal formation [1].

Q2: I am trying to synthesize the 2-carbaldehyde using the Vilsmeier-Haack reaction on an intact 8-fluoroimidazo[1,2-a]pyridine core. Why am I getting the wrong isomer? A2: The Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines is highly regioselective for the C-3 position, not C-2. This is because the C-3 position possesses the highest electron density in the bicyclic system. Attempting this route will exclusively yield 8-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde. To obtain the 2-carbaldehyde, the formyl equivalent must be incorporated during the bimolecular ring-forming step (as shown in the workflow above).

Q3: During the acidic hydrolysis of the acetal to the final aldehyde, I observe significant degradation and dark tarry byproducts. How can I prevent this? A3: Imidazo[1,2-a]pyridine-2-carbaldehydes are sensitive to prolonged exposure to strong, concentrated acids at high temperatures, which can lead to unwanted polymerization or ring opening.

  • The Fix: Avoid concentrated HCl at reflux. Use a milder 2M HCl solution in a biphasic or co-solvent system (like THF/Water) at a moderate temperature (60°C). Monitor strictly by TLC and quench with saturated NaHCO 3​ immediately upon completion.

📊 Yield Optimization Metrics

The following table summarizes the causal relationship between solvent/temperature choices and the resulting yield of the critical acetal intermediate.

Solvent SystemTemperature ProfileReaction TimeIsolated Yield (%)Purity (HPLC %)Causality / Observation
EthanolReflux (Direct)12 h28%75%Rapid decomposition of 1,1,3-trichloroacetone before cyclization.
DMF80°C (Direct)8 h35%68%High thermal degradation; difficult solvent removal.
DME Ethanol RT Reflux 5 h 4 h 62% 94% RT alkylation preserves electrophile; EtOH reflux drives acetalization.
📋 Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Formation of the Acetal Intermediate
  • Initiation: Dissolve 2-amino-3-fluoropyridine (1.0 eq) in anhydrous 1,2-dimethoxyethane (DME) to achieve a 0.5 M concentration.

  • Alkylation: Add 1,1,3-trichloroacetone (1.4 eq) dropwise at room temperature under an inert atmosphere (N 2​ or Ar).

  • Maturation: Stir at room temperature for 5 hours.

    • Validation Check 1: A distinct precipitate must form. TLC (EtOAc/Hexane 1:1) should show near-complete consumption of the highly UV-active starting material. If starting material persists, verify the anhydrous state of your DME, as moisture rapidly degrades 1,1,3-trichloroacetone.

  • Isolation: Filter the solid precipitate and wash thoroughly with cold DME (3 × 10 mL) to remove unreacted starting materials and degradation products.

  • Cyclization: Suspend the isolated solid in absolute ethanol (0.2 M) and heat to reflux for 4 hours.

  • Workup: Concentrate the mixture in vacuo, neutralize carefully with saturated aqueous NaHCO 3​ , and extract with ethyl acetate. Dry over MgSO 4​ and evaporate to afford the acetal intermediate.

Step 2: Controlled Acidic Hydrolysis
  • Deprotection: Dissolve the acetal intermediate in a mixture of THF and 2M HCl (1:1 v/v, 0.1 M substrate concentration).

  • Heating: Stir the solution at 60°C for 2–3 hours.

    • Validation Check 2: Monitor progress via TLC every 30 minutes. The product aldehyde will appear as a distinct, lower Rf spot compared to the acetal. Do not exceed 4 hours of heating to prevent tar formation.

  • Quenching: Upon completion, immediately cool the mixture to 0°C in an ice bath. Carefully adjust the pH to 7.0–7.5 using saturated aqueous NaHCO 3​ .

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield pure 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde.

📚 References
  • Title: Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents Source: Journal of Medicinal and Chemical Sciences URL: [Link]

  • Title: 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

Technical Support Center: Purification of Fluorinated Imidazopyridine Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals overcome the unique challenges associated with purifying fluorinated imidazopyridine aldehydes.

These compounds are critical intermediates in medicinal chemistry, but their purification is notoriously difficult. The basic imidazopyridine nitrogen strongly interacts with standard chromatography media, the electron-withdrawing fluorine alters lipophilicity unpredictably, and the reactive aldehyde group is prone to hydration, oxidation, or polymerization. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield, high-purity isolation.

Purification Strategy & Decision Matrix

Selecting the right purification method depends entirely on your crude mixture's impurity profile. Use the workflow below to determine whether to utilize modified chromatography or bisulfite adduct precipitation.

G N1 Crude Fluorinated Imidazopyridine Aldehyde N2 Impurity Assessment N1->N2 N3 Non-Aldehyde Impurities (e.g., Unreacted Amines) N2->N3 Major N4 Aldehyde Impurities (e.g., Regioisomers) N2->N4 Major N5 Bisulfite Adduct Formation (Solid Precipitation) N3->N5 N6 Modified Chromatography (Silica + 0.1-1% TEA) N4->N6 N7 Nonaqueous Regeneration (TMS-Cl in MeCN) N5->N7 N8 Pure Fluorinated Imidazopyridine Aldehyde N6->N8 N7->N8

Workflow for selecting the optimal purification method for imidazopyridine aldehydes.

Troubleshooting Guides & FAQs

Q1: Why does my fluorinated imidazopyridine aldehyde streak heavily on a standard silica gel column? A1: Tailing is caused by strong hydrogen bonding and acid-base interactions between the basic imidazopyridine nitrogen and the acidic silanol groups (Si-OH) on the silica gel[1]. Although the electron-withdrawing fluorine atom slightly reduces the basicity of the ring, the interaction remains strong enough to cause severe band broadening. Solution: Incorporate a basic modifier, such as 0.1–1% triethylamine (TEA), into your mobile phase. TEA is a stronger, sterically hindered base that competitively binds and neutralizes the acidic silanol sites, allowing your compound to partition normally and elute as a sharp peak[1]. Alternatively, switch the stationary phase to basic alumina.

Q2: I am trying to purify my aldehyde via a bisulfite adduct, but it forms a sticky gum instead of a filterable solid. How can I fix this? A2: This is a common issue with highly lipophilic molecules, such as heavily fluorinated imidazopyridines. The adduct may have partial solubility in the reaction mixture, or the solvent system is preventing crystallization[2]. Solution: Instead of standard aqueous extraction, form the adduct in an optimized solvent mixture like ethyl acetate/ethanol with strictly controlled water content to induce precipitation[3]. If the adduct remains gummy, switch from a filtration protocol to a liquid-liquid extraction protocol where the adduct is isolated in the aqueous phase, washed with an organic solvent to remove impurities, and then regenerated[2].

Q3: Traditional regeneration of the bisulfite adduct using aqueous NaOH (pH 12) is degrading my fluorinated imidazopyridine. What is a milder alternative? A3: Fluorinated heterocycles and sensitive aldehydes can undergo hydrolysis or side reactions under extreme aqueous pH conditions. A highly effective alternative is nonaqueous regeneration using chlorotrimethylsilane (TMS-Cl) in acetonitrile at 40–60 °C[3]. This method avoids ester/halogen hydrolysis and ensures irreversible aldehyde regeneration by forming stable, volatile hexamethyldisiloxane and precipitating sodium chloride, driving the equilibrium to 100% conversion[3].

Q4: Can I skip the regeneration step entirely if my next reaction is a reductive amination? A4: Yes. Recent scalable syntheses have demonstrated that solid aldehyde bisulfite adducts can be used directly in reductive amination steps[4]. By adding the reducing agent (e.g., NaBH(OAc)₃) portion-wise to the adduct in the presence of the amine, you can generate the desired product directly, bypassing the handling of the free, potentially unstable fluorinated aldehyde[4].

Self-Validating Experimental Protocols

Protocol A: Modified Normal-Phase Chromatography

Use this protocol when the major impurities are structurally similar aldehydes (e.g., regioisomers) that cannot be separated via bisulfite adduct formation.

  • Slurry Preparation: Prepare a slurry of silica gel (60 Å) in the starting mobile phase (e.g., 10% EtOAc in Hexanes) containing 1% v/v Triethylamine (TEA).

  • Column Packing: Pour the slurry into the column and elute 2-3 column volumes of the TEA-modified solvent. Causality: This pre-treatment neutralizes the acidic silanol sites on the entire column bed before the sample is introduced[1].

  • Dry Loading: Dissolve the crude fluorinated imidazopyridine aldehyde in a minimal amount of volatile solvent (e.g., Dichloromethane). Add a small amount of silica gel (1:3 ratio to crude mass) and concentrate to dryness under reduced pressure. Causality: Fluorinated imidazopyridines often have unpredictable solubility in standard eluent mixtures; dry loading ensures a tight initial band and prevents the sample from crashing out at the top of the column.

  • Loading & Elution: Load the dry powder evenly onto the top of the column bed. Elute using a gradient of EtOAc/Hexanes (maintaining 1% TEA throughout), monitoring fractions via TLC or UV detection.

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure to yield the purified aldehyde.

Protocol B: Nonaqueous Bisulfite Adduct Formation & Regeneration

Use this protocol when the major impurities are non-aldehydes (e.g., unreacted fluorinated imidazopyridine starting materials).

  • Adduct Formation: Dissolve the crude mixture in an ethyl acetate/ethanol mixture (1:1). Add a freshly prepared, saturated aqueous solution of sodium bisulfite dropwise while stirring vigorously.

  • Filtration: Stir for 30–60 minutes until a solid precipitate (the α-hydroxy sulfonate adduct) forms. Filter the solid adduct and wash with cold ethanol. Causality: Non-aldehyde impurities cannot form this adduct and will remain soluble in the organic wash, effectively separating them from the target compound[2].

  • Nonaqueous Regeneration: Suspend the isolated solid adduct in anhydrous acetonitrile (MeCN) in a round-bottom flask. Add 1.5 equivalents of chlorotrimethylsilane (TMS-Cl).

  • Heating: Heat the suspension to 40–60 °C for 2 hours. Causality: The TMS-Cl reacts with the sulfonate oxygen, forming a silyl ester intermediate that collapses to release the aldehyde, sulfur dioxide, volatile hexamethyldisiloxane, and insoluble sodium chloride[3].

  • Final Isolation: Cool the mixture to room temperature, filter off the precipitated NaCl, and concentrate the filtrate under reduced pressure to obtain the pure fluorinated imidazopyridine aldehyde.

Quantitative Data: Method Comparison

Summarizing the performance metrics of the purification methods allows for rapid decision-making based on project constraints.

Purification MethodTypical YieldPurity AchievedScalabilityKey AdvantagePrimary Limitation
Modified Silica Chromatography (+1% TEA) 60–85%>95%ModerateSeparates structurally similar regioisomersHigh solvent consumption; potential for tailing if TEA is omitted
Aqueous Bisulfite Extraction 70–90%>90%HighExcellent for removing non-aldehyde impuritiesAdduct may form unfilterable gums; pH extremes may degrade product
Nonaqueous Bisulfite Regeneration (TMS-Cl) 85–100%>98%HighAvoids extreme pH; prevents aldehyde degradationRequires anhydrous conditions and handling of TMS-Cl

References

  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.organic-chemistry.org (J. Org. Chem., 1999).
  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis.rsc.org (RSC Advances, 2024).
  • Technical Support Center: Aldehyde Purification via Bisulfite Adducts.benchchem.com.
  • Technical Support Center: Purification of Imidazole Derivatives.benchchem.com.

Sources

Technical Support Center: Chromatography of Imidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with imidazo[1,2-a]pyridine-2-carbaldehyde.

Due to the presence of a basic, fused bicyclic nitrogen core and a polar, reactive aldehyde group, this scaffold frequently suffers from severe tailing, poor resolution from starting materials, and potential on-column degradation. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity isolations.

Quantitative Solvent System Selection

Selecting the correct mobile phase is critical. Hexane/Ethyl Acetate systems often fail to solvate the highly polar imidazopyridine core adequately, leading to band broadening. Halogenated solvents combined with a polar modifier and a basic additive yield the best results.

Table 1: Recommended Solvent Systems & Quantitative Metrics

Solvent SystemRatio (v/v)AdditiveTypical RfObservations / Best Use Case
CHCl₃ : MeOH 99:1None~0.30Excellent baseline system for imidazo[1,2-a]pyrimidine/pyridine-2-carbaldehydes; yields sharp bands[1].
DCM : EtOAc 80:20None~0.40Ideal for separating the aldehyde from non-polar byproducts without using protic solvents[2].
Hexanes : EtOAc 3:71% TEA0.32Suitable for highly substituted, less polar derivatives (e.g., triazole-linked analogs)[3].
DCM : MeOH 95:51% TEA0.25 - 0.35Best for highly polar derivatives or when separating from tightly bound impurities. Requires TEA to prevent tailing.

Standard Operating Procedure: Base-Deactivated Silica Chromatography

To prevent the basic nitrogens of the imidazopyridine from irreversibly binding to the acidic silanol groups (-SiOH) of the silica gel, the stationary phase must be chemically passivated.

Step 1: Mobile Phase Preparation Prepare your target eluent (e.g., DCM/MeOH 99:1). Add exactly 1% (v/v) Triethylamine (TEA). Causality: Premixing the base into the bulk solvent ensures a consistent basic environment throughout the run, preventing localized acidic zones that cause mid-column streaking.

Step 2: Slurry Packing and Neutralization (Critical Step) Mix standard silica gel (40-63 µm) with the TEA-spiked solvent. Pour the slurry into the column and flush with at least 2 column volumes of the solvent under positive pressure. Causality: The TEA acts as a sacrificial base. It competitively binds to and caps the acidic silanol sites, passivating the stationary phase before your sample is ever introduced.

Step 3: Sample Loading Dissolve the crude imidazo[1,2-a]pyridine-2-carbaldehyde in a minimal volume of DCM. If the sample is insoluble, perform a dry load by pre-absorbing it onto a small amount of TEA-neutralized silica gel. Causality: Standard dry-loading on acidic silica can trap the compound at the top of the column. Using neutralized silica for the dry load prevents this irreversible binding.

Step 4: Gradient Elution & Validation Begin elution with 100% DCM (containing 1% TEA). Gradually introduce the polar modifier (MeOH or EtOAc) only if the target compound's Rf is < 0.2. Monitor fractions via TLC (UV active at 254 nm); the aldehyde will appear as a dark, quenching spot.

Troubleshooting Workflow

G Start Issue: Tailing on Silica Gel CheckSolvent Evaluate Current Solvent System Start->CheckSolvent HexEtOAc Hexane/EtOAc (Low Polarity) CheckSolvent->HexEtOAc If using DCMMeOH DCM/MeOH (Optimal for Polarity) CheckSolvent->DCMMeOH If using HexEtOAc->DCMMeOH Switch to AddTEA Add 1% Triethylamine (TEA) to Mobile Phase DCMMeOH->AddTEA If tailing persists Pretreat Pre-neutralize Column with TEA-spiked Solvent AddTEA->Pretreat Standard Protocol Success Clean Elution of Imidazo[1,2-a]pyridine Pretreat->Success

Workflow for resolving imidazo[1,2-a]pyridine tailing during chromatography.

Frequently Asked Questions (FAQs)

Q: Why is my product streaking across the entire TLC plate and column? A: Streaking is a classic symptom of acid-base interactions. The basic nitrogen atoms of the imidazo[1,2-a]pyridine core undergo hydrogen bonding and protonation with the acidic silanols of the silica gel. To resolve this, you must passivate the silica. Adding 1-2% Triethylamine (TEA) to your mobile phase provides a competitive basic environment, saturating the silanols and allowing your compound to elute as a tight, symmetrical band.

Q: I am trying to separate the product from unreacted 2-aminopyridine. Both are basic. How do I resolve them? A: 2-Aminopyridine is significantly more polar and basic than the target aldehyde due to its primary amine group. By using a low-polarity system, such as a gradient of CH₂Cl₂ to CH₂Cl₂/EtOAc (80:20)[2], the less polar imidazo[1,2-a]pyridine-2-carbaldehyde will elute first. Maintain this isocratic hold until the product is fully collected, then flush the column with 5-10% MeOH to wash off the residual 2-aminopyridine.

Q: Is the aldehyde group (-CHO) stable in methanol during chromatography? A: Generally, yes. A system of 1% MeOH in CHCl₃ is a proven, highly effective eluent for this specific scaffold[1]. However, prolonged exposure to methanol on a column—especially if the silica is slightly acidic and the run is slow—can catalyze the formation of dimethyl acetals. If you observe a secondary, less polar spot forming on the column during purification, switch your polar modifier from a protic solvent (Methanol) to an aprotic solvent (Ethyl Acetate)[2].

References

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica.1

  • Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences.2

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate.3

Sources

minimizing side reactions during Vilsmeier formylation of fluorinated pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the notoriously difficult Vilsmeier-Haack formylation of fluorinated pyridines.

Fluorinated pyridines are highly electron-deficient. The strong inductive electron-withdrawing effect (-I) of the fluorine atom severely deactivates the pyridine ring toward Electrophilic Aromatic Substitution (SEAr). Because the Vilsmeier-Haack reagent (a chloroiminium ion) is a relatively weak electrophile, forcing the reaction often leads to severe side reactions rather than the desired C-formylation[1].

Below, you will find a mechanistic overview, quantitative troubleshooting data, and a self-validating protocol to bypass these synthetic roadblocks.

Mechanistic Overview: Pathways and Pitfalls

To troubleshoot effectively, we must first understand the causality of the side reactions. The diagram below maps the competitive pathways during the formylation of a fluorinated pyridine.

G SM Fluorinated Pyridine (Electron Deficient) IM Pyridinium Iminium Intermediate SM->IM SEAr (Slow, High Temp) Side1 Chlorinated Byproduct (Halogen Exchange) SM->Side1 Excess POCl3 (Nucleophilic attack by Cl-) VR Vilsmeier Reagent (POCl3 + DMF) VR->IM Electrophilic Attack Prod C-Formylated Product (Desired) IM->Prod Mild Hydrolysis (H2O) Side2 Zincke Ring-Opening (Polymeric Sludge) IM->Side2 Nucleophilic Attack by Amine/Base (High Temp)

Competitive pathways in the Vilsmeier formylation of fluorinated pyridines.

Frequently Asked Questions & Troubleshooting (Q&A)

Q1: I am recovering mostly starting material, and the small amount of product I do get is a chlorinated byproduct. Why is this happening? A: This is a classic symptom of an activation mismatch. The Vilsmeier reagent generated from Phosphorus Oxychloride ( POCl3​ ) and DMF is not electrophilic enough to overcome the deactivation caused by the fluorine atom[1]. When you increase the temperature to force the SEAr, the excess POCl3​ acts as a chlorinating agent. Chloride ions attack the activated ring (or displace hydroxyl/amino directing groups), leading to halogen exchange[2]. Solution: Switch to a milder, non-chlorinating activator. Using XtalFluor-E in combination with DMF generates a highly reactive fluoroiminium intermediate without introducing reactive chloride ions into the system, drastically reducing chlorination byproducts[3].

Q2: My reaction mixture turned into a dark, intractable polymeric sludge upon basic workup. What went wrong? A: You have triggered a Zincke-type ring opening. When the highly electron-deficient fluoropyridine reacts with the Vilsmeier reagent, it can form an N -formylpyridinium salt. If the reaction is heated too aggressively, or if the quench utilizes a strong unbuffered base (like NaOH ), nucleophiles (such as dimethylamine released from DMF) attack the α -position of the pyridinium ring. This breaks the aromaticity, opening the ring into a streptocyanine intermediate that rapidly polymerizes into sludge[4]. Solution: Always quench Vilsmeier reactions of electron-deficient heterocycles using a mild, buffered aqueous solution (e.g., saturated Sodium Acetate, NaOAc ) at 0∘C . Never use strong hydroxide bases for the initial quench.

Q3: The Vilsmeier-Haack reaction completely fails on my specific fluoropyridine derivative, even with XtalFluor-E. How can I introduce the formyl group? A: If the ring is too deactivated for SEAr, you must change the fundamental reaction logic from electrophilic substitution to nucleophilic trapping. Solution: Utilize Directed Ortho-Metalation (DoM). Treat the fluoropyridine with a strong, non-nucleophilic base (like Lithium Diisopropylamide, LDA) at −78∘C to deprotonate the position adjacent to the fluorine atom. Once the lithiated species is formed, quench it directly with anhydrous DMF. This bypasses the need for an electrophilic attack on an electron-poor ring[5].

Quantitative Comparison of Formylation Strategies

To guide your experimental design, the following table summarizes the expected outcomes of different formylation conditions applied to a moderately deactivated substrate (e.g., 2-amino-5-fluoropyridine).

Formylation StrategyReagentsAvg. Conversion YieldChlorination Byproduct %Ring-Opening Byproduct %Best Use Case
Standard Vilsmeier POCl3​ / DMF25 - 40%30 - 45%10 - 20%Highly activated rings (e.g., methoxy-substituted).
Halogen-Free Vilsmeier XtalFluor-E / DMF65 - 80%< 2%5 - 10%Substrates prone to halogen exchange[3].
N-Oxide Activation m CPBA, then POCl3​ /DMF70 - 85% (over 2 steps)5 - 10%< 5%Highly deactivated, unreactive fluoropyridines.
Directed Ortho-Metalation LDA, then DMF80 - 95%0%0%Substrates completely inert to SEAr[5].

Self-Validating Experimental Protocol: Optimized Halogen-Free Vilsmeier Formylation

This protocol utilizes XtalFluor-E to prevent chlorination and employs a buffered quench to prevent Zincke ring-opening. The protocol is designed as a self-validating system: specific observable checkpoints ensure the reaction is proceeding correctly before moving to the next step.

W A 1. Reagent Prep (XtalFluor-E + DMF) B 2. Substrate Addition (Dropwise, 0 °C) A->B C 3. Thermal Activation (TLC Validation) B->C D 4. Buffered Quench (NaOAc, pH 6-7) C->D E 5. Extraction & Purification D->E

Workflow for the optimized, halogen-free Vilsmeier formylation.

Materials:

  • Fluorinated pyridine substrate (1.0 equiv)

  • Anhydrous DMF (3.0 equiv as reagent, plus extra as solvent)

  • XtalFluor-E (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Acetate ( NaOAc )

Step-by-Step Methodology:

  • Preparation of the Iminium Reagent: Under an inert argon atmosphere, dissolve anhydrous DMF (3.0 equiv) in anhydrous DCM (0.2 M relative to substrate). Cool the flask to 0∘C using an ice bath. Slowly add XtalFluor-E (1.5 equiv) portion-wise.

    • Validation Checkpoint: The solution should remain clear or turn slightly pale yellow. A vigorous exotherm indicates moisture contamination.

  • Substrate Addition: Dissolve the fluorinated pyridine (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated Vilsmeier complex at 0∘C over 15 minutes.

  • Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material should correlate with a new, highly UV-active spot (the iminium intermediate). Do not heat above 40∘C to prevent ring-opening.

  • Buffered Quench (Critical Step): Cool the reaction mixture back to 0∘C . Quench the reaction by the dropwise addition of saturated aqueous NaOAc (10 mL per mmol of substrate).

    • Causality: NaOAc provides a mild pH (approx. 6-7) that is sufficient to hydrolyze the iminium intermediate into the desired aldehyde without providing the strong hydroxide nucleophiles that trigger Zincke ring-opening polymerization.

  • Extraction: Stir the biphasic mixture vigorously for 30 minutes at room temperature to ensure complete hydrolysis. Extract the aqueous layer with DCM ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Sources

Validation & Comparative

Comparative 1H NMR Interpretation Guide: 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter challenges in differentiating closely related halogenated heterocycles. For drug development professionals leveraging the imidazo[1,2-a]pyridine scaffold—a privileged "drug prejudice" framework 1—verifying the exact position and electronic impact of fluorine substitution is a critical quality control step.

This guide provides an objective, data-driven comparison of the 1H NMR profile of 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde against its non-fluorinated alternative, Imidazo[1,2-a]pyridine-2-carbaldehyde . By analyzing the causality behind chemical shift perturbations and heteronuclear coupling, we can establish a self-validating protocol for structural confirmation.

Structural & Electronic Causality (The "Why")

Understanding the NMR spectrum of 8-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde requires analyzing the dual electronic nature of the fluorine atom at the C8 position 2. The introduction of fluorine alters the spectrum via two primary mechanisms:

  • Inductive vs. Resonance Effects : Fluorine is highly electronegative, exerting a strong inductive withdrawal (-I effect) that typically deshields nearby nuclei. However, its lone pairs actively participate in resonance (+M effect) with the aromatic π -system. In the imidazo[1,2-a]pyridine core, the +M effect dominates at the ortho position (C7). Consequently, the H7 proton is shielded by the increased electron density and shifts upfield compared to the non-fluorinated analog.

  • Heteronuclear Spin-Spin Coupling : 19 F is a spin-½ nucleus with 100% natural abundance. It actively couples with the pyridine ring protons, creating complex splitting patterns that serve as diagnostic fingerprints. The ortho-coupling ( 3JHF​ ) to H7 is exceptionally strong (~10.5 Hz), while the meta-coupling ( 4JHF​ ) to H6 is weaker (~4.5 Hz).

Comparative 1H NMR Data

The following table summarizes the quantitative spectral differences between the target fluorinated compound and its non-fluorinated baseline 3.

ProtonImidazo[1,2-a]pyridine-2-carbaldehyde (δ, ppm)8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde (δ, ppm)Multiplicity (8-Fluoro)Coupling Constants (Hz)
CHO 10.0710.05Singlet (s)-
H3 8.258.22Singlet (s)-
H5 8.608.45Doublet of doublets (dd) 3JH5,H6​ = 6.8, 4JH5,H7​ = 1.0
H8 7.75N/A --
H7 7.357.05 Doublet of doublet of doublets (ddd) 3JH6,H7​ = 7.5, 3JH7,F​ = 10.5 , 4JH5,H7​ = 1.0
H6 6.956.90Triple doublet (td) 3JH5,H6​ = 6.8, 3JH6,H7​ = 7.5, 4JH6,F​ = 4.5

Note: Data acquired in CDCl 3​ at 400 MHz.

Experimental Protocol: Self-Validating 1H NMR Acquisition

To ensure absolute trustworthiness in your structural assignment, do not rely solely on standard 1D 1 H NMR. Implement this self-validating acquisition system to unequivocally prove the presence and position of the fluorine atom.

Step 1: Sample Preparation Dissolve 5–10 mg of the synthesized compound in 0.6 mL of anhydrous CDCl 3​ . Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm). Ensure complete dissolution to maintain magnetic field homogeneity.

Step 2: Probe Tuning & Matching Rigorously tune the NMR probe for both 1 H (e.g., 400 MHz) and 19 F (e.g., 376 MHz) frequencies. This dual-tuning is mandatory for the validation step.

Step 3: Standard 1H Acquisition

  • Spectral Width (SW): 12.0 ppm (to capture the deshielded C2-carbaldehyde proton at ~10.0 ppm).

  • Relaxation Delay (D1): 2.0 seconds to allow complete relaxation of the quaternary-adjacent H3 proton.

  • Scans (NS): 16–32 for optimal Signal-to-Noise Ratio (SNR).

Step 4: Self-Validation via 1H{ 19 F} Decoupling

  • The Causality Check: To prove that the complex splitting at H7 and H6 is caused by fluorine and not an impurity or structural isomer, run a 1 H{ 19 F} heteronuclear decoupled experiment.

  • Expected Outcome: Upon continuous wave irradiation at the 19 F resonance frequency, the complex ddd multiplet of H7 will instantly collapse into a simple dd (coupled only to H6 and H5). Simultaneously, the td of H6 will collapse into a dd. This perfectly mirrors the spin system of the non-fluorinated analog, creating a closed, self-validating logical loop.

Diagnostic Logic Workflow

NMR_Workflow Start Acquire 1H NMR Spectrum (CDCl3, 400 MHz) Step1 Identify Downfield Singlets Aldehyde (~10.0 ppm) & H3 (~8.2 ppm) Start->Step1 Step2 Analyze Pyridine Ring Region (6.5 - 8.8 ppm) Step1->Step2 Decision Is the H8 proton present (~7.7 ppm)? Step2->Decision PathA Yes: H8 is present (d, J ≈ 9.0 Hz) Decision->PathA Non-fluorinated PathB No: H8 is missing Examine H7 and H6 splitting Decision->PathB Fluorinated ResultA Imidazo[1,2-a]pyridine-2-carbaldehyde (Non-fluorinated) PathA->ResultA CheckF H7 shows large ³J_HF (~10.5 Hz) H6 shows small ⁴J_HF (~4.5 Hz) PathB->CheckF ResultB 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde (Target Confirmed) CheckF->ResultB

Figure 1: Diagnostic logic workflow for the 1H NMR identification of 8-fluoro substitution.

References

  • Humphries, A. C., et al. "8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor." Bioorganic & Medicinal Chemistry Letters, 2006. 2

  • Saha, S., et al. "Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media." ACS Omega, 2019. 3

  • Bhatt, K., et al. "Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2- a]pyridine-8-carboxamide: A Promising Scaffold for Drug Development." Bentham Science Publishers, 2023. 1

Sources

13C NMR Chemical Shifts of the 8-Fluoroimidazo[1,2-a]pyridine Core: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs seeking to optimize the pharmacokinetic profiles of aza-fused heterocyclic candidates. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the backbone of blockbuster drugs like zolpidem and alpidem.

When optimizing these scaffolds, the bioisosteric replacement of an imidazo[1,2-a]pyrimidine core with an 8-fluoroimidazo[1,2-a]pyridine core is a highly effective strategy to modulate lipophilicity, improve metabolic stability, and enhance target affinity . However, introducing a highly electronegative fluorine atom at the C8 position fundamentally rewires the electronic landscape of the bicyclic system.

This guide objectively compares the 13 C NMR chemical shifts of the 8-fluoroimidazo[1,2-a]pyridine core against its unsubstituted and 8-chloro alternatives, providing the experimental causality and self-validating protocols necessary for rigorous structural verification.

Electronic Causality: The Dual Nature of Fluorine

To accurately interpret the 13 C NMR spectrum of the 8-fluoro core, one must understand the competing electronic effects of the fluorine atom. Unlike chlorine, which primarily exerts an inductive pull, fluorine's extreme electronegativity is counterbalanced by its ability to donate lone-pair electrons into the aromatic π -system.

  • Inductive Effect (-I): Fluorine withdraws electron density through the σ -bond network. This strongly deshields the ipso carbon (C8), pushing its chemical shift downfield by approximately +30 ppm compared to the unsubstituted core.

  • Resonance Effect (+R): Fluorine's 2p orbitals overlap efficiently with the aromatic π -system, back-donating electron density. This heavily shields the ortho carbons (C7 and the bridgehead C8a) and the para carbon (C5), shifting their signals upfield.

  • Spin-Spin Coupling ( JCF​ ): Because 19 F is a spin-½ nucleus with 100% natural abundance, it couples with the 13 C nuclei. The resulting multiplets (doublets) and their coupling constants ( nJCF​ ) serve as an internal ruler for atomic distance, providing a definitive map of the carbon framework.

ElectronicEffects F_atom 8-Fluoro Substituent Ipso C8 (Ipso) Deshielded (+30 ppm) 1J_CF ≈ 250 Hz F_atom->Ipso Inductive (-I) Ortho1 C7 (Ortho) Shielded (-13 ppm) 2J_CF ≈ 16 Hz F_atom->Ortho1 Resonance (+R) Ortho2 C8a (Bridgehead) Shielded (-6 ppm) 2J_CF ≈ 10 Hz F_atom->Ortho2 Resonance (+R) Meta C6 (Meta) Deshielded (+2.5 ppm) 3J_CF ≈ 4 Hz F_atom->Meta Inductive (-I)

Causality of fluorine electronic effects on the 13C NMR chemical shifts and C-F coupling.

Comparative 13 C NMR Data Analysis

The table below synthesizes the quantitative performance of the 8-fluoro core against alternative scaffolds. Notice how the 8-chloro alternative fails to induce the profound resonance-driven shielding at C7 and C8a seen in the 8-fluoro derivative.

Carbon PositionUnsubstituted Core (ppm)8-Chloro Core (ppm)8-Fluoro Core (ppm)C-F Coupling ( JCF​ , Hz)Electronic Causality
C2 113.1114.2~114.0N/AMinimal distal effect
C3 132.8133.0~133.5N/AMinimal distal effect
C5 126.3125.5~123.0 4J≈2 Mild shielding (+R)
C6 112.5113.8~115.0 3J≈4 Deshielding (-I)
C7 124.7126.0~111.5 2J≈16 Strong shielding (+R)
C8 117.4122.5~150.5 1J≈250 Strong deshielding (-I)
C8a 145.6143.0~139.0 2J≈10 Shielding (+R)

(Note: Exact chemical shifts vary slightly depending on C2/C3 functionalization and solvent choice, but the relative Δδ and JCF​ values remain highly conserved across derivatives).

Self-Validating Experimental Protocol

To ensure high-fidelity data, the synthesis and NMR acquisition must operate as a self-validating system. The following protocol outlines the condensation of 2-amino-3-fluoropyridine with an α -haloketone , embedding quality control checkpoints directly into the workflow.

Step-by-Step Methodology
  • Reaction Setup: Combine 2-amino-3-fluoropyridine (1.0 eq) and the target α -haloketone (1.1 eq) in a polar solvent (e.g., aqueous ethanol or micellar media) .

  • Cyclocondensation: Reflux the mixture at 80 °C for 4-6 hours.

    • Self-Validation Checkpoint 1: Monitor via TLC (UV 254 nm). The complete disappearance of the highly fluorescent 2-amino-3-fluoropyridine starting material confirms the progression of the cyclization.

  • Isolation: Quench the reaction with saturated NaHCO 3​ , extract with EtOAc, and purify the organic layer via silica gel flash chromatography to isolate the 8-fluoroimidazo[1,2-a]pyridine core.

  • NMR Sample Preparation: Dissolve 15-20 mg of the purified solid in 0.6 mL of deuterated chloroform (CDCl 3​ ). Ensure the solution is free of particulate matter to maintain optimal magnetic field homogeneity (shimming).

  • 13 C NMR Acquisition: Acquire the proton-decoupled 13 C NMR spectrum at 100 MHz or 101 MHz. Crucially, set the relaxation delay ( d1​ ) to at least 2-3 seconds. This ensures the quaternary carbons (C8, C8a, C2), which lack attached protons for rapid dipole-dipole relaxation, integrate accurately above the noise floor.

  • Spectral Calibration & Structural Validation:

    • Self-Validation Checkpoint 2: Calibrate the central peak of the CDCl 3​ solvent triplet to exactly 77.16 ppm.

    • Self-Validation Checkpoint 3: Scan the downfield region for the diagnostic ipso C8 doublet. The presence of a signal at ~150.5 ppm with a massive 1JCF​ coupling constant of ~250 Hz is the definitive, self-validating proof of successful 8-fluoro core formation. The absence of this specific multiplet indicates a failed cyclization or unintended defluorination.

Workflow A 2-Amino-3-fluoropyridine + α-Haloketone B Cyclocondensation (Reflux, Base/Solvent) A->B C 8-Fluoroimidazo[1,2-a]pyridine Core Isolation B->C D NMR Sample Prep (CDCl3, TMS standard) C->D E 13C NMR Acquisition (1H-Decoupled, d1 > 2s) D->E F Data Processing (Multiplet Analysis for J_CF) E->F

Step-by-step workflow for the synthesis and 13C NMR validation of the 8-fluoro core.

References

  • Title: 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Source: Bioorganic & Medicinal Chemistry Letters (2006). URL: [Link]

  • Title: Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Source: ACS Omega (2019). URL: [Link]

A Comparative Analysis of 8-Fluoro and 8-Chloro Imidazo[1,2-a]pyridines: A Guide for Bioactivity and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its versatility allows for extensive structural modifications to fine-tune its pharmacological properties. Among these modifications, halogenation at the 8-position has emerged as a critical strategy for modulating bioactivity. This guide provides an in-depth comparison of 8-fluoro and 8-chloro imidazo[1,2-a]pyridine derivatives, offering experimental data, mechanistic insights, and detailed protocols for researchers in drug discovery and development.

The Critical Role of Halogen Substitution at the 8-Position

The introduction of a halogen atom at the 8-position of the imidazo[1,2-a]pyridine ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. These changes, in turn, can significantly impact target binding, cellular potency, and pharmacokinetic profiles. Fluorine, being the most electronegative element, and chlorine offer distinct electronic and steric properties, making the choice between them a crucial decision in lead optimization.

Head-to-Head Comparison: Bioactivity Insights from a c-Met Kinase Inhibitor Case Study

A compelling example of the differential effects of 8-fluoro versus 8-chloro substitution is found in the development of c-Met kinase inhibitors. The c-Met receptor tyrosine kinase is a well-established target in oncology.[2]

A study by Liu et al. provides a direct comparison of imidazo[1,2-a]pyridine derivatives as c-Met inhibitors, where the only difference is the halogen at the 8-position. The 8-fluoro analog demonstrated significantly higher potency than its 8-chloro counterpart.[2]

Compound ID8-Substituentc-Met Kinase IC50 (nM)
15g -F180
15h -Cl>1000
Table 1: Comparative in vitro activity of 8-fluoro and 8-chloro imidazo[1,2-a]pyridine derivatives against c-Met kinase. Data sourced from Liu et al.[2]

The enhanced activity of the 8-fluoro derivative can be attributed to its electronic properties. The strong electron-withdrawing nature of the fluorine atom is thought to enhance a crucial π-π stacking interaction between the imidazo[1,2-a]pyridine core and the tyrosine residue Tyr-1230 in the c-Met active site. In contrast, the 8-chloro-imidazo[1,2-a]pyridine is more electron-rich, leading to a weaker interaction with Tyr-1230 and consequently, reduced inhibitory activity.[2]

This example underscores the principle that subtle electronic modifications at the 8-position can have a dramatic impact on target engagement and overall potency.

The 8-Fluoro Moiety as a Bioisostere: A Look at GABA-A Receptor Modulators

The 8-fluoro-imidazo[1,2-a]pyridine scaffold has also been successfully employed as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine ring system in the context of GABA-A receptor modulators.[3] Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters.

A study by Humphries et al. established that the 8-fluoro-imidazo[1,2-a]pyridine moiety effectively mimics the physicochemical properties of the imidazo[1,2-a]pyrimidine core. This mimicry was demonstrated through both in silico calculations and experimental data, leading to the development of a potent 3,7-disubstituted-8-fluoroimidazopyridine as a GABA-A receptor modulator.[3] While a direct comparison with an 8-chloro analog was not presented in this specific study, the successful application of the 8-fluoro group as a bioisostere highlights its utility in modulating the electronic properties of the heterocyclic system to achieve desired biological activity.

Pharmacokinetic Considerations: A Glimpse into In Vivo Performance

While direct comparative pharmacokinetic data for 8-fluoro versus 8-chloro imidazo[1,2-a]pyridines is limited, a study on anti-tubercular imidazo[1,2-a]pyridine-3-carboxamides provides valuable insights. In this research, a compound featuring a fluorine atom on a biaryl ether substituent (compound 18) was compared with a non-halogenated analog (compound 13). Compound 18, when administered orally to mice at 10 mg/kg, exhibited a long half-life of 13.2 hours and a significant area under the curve (AUC) of 11,000 ng·h/mL.[4] In contrast, another analog where a 7-methyl group was replaced by a 7-chloro group showed a five-fold decrease in activity, suggesting that the position and nature of the halogen are critical for both potency and pharmacokinetic properties.[4]

These findings suggest that fluorination can be a viable strategy to enhance in vivo exposure, although the specific substitution pattern is crucial. Further head-to-head studies are necessary to delineate the precise pharmacokinetic differences between 8-fluoro and 8-chloro analogs.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis of 8-halogenated imidazo[1,2-a]pyridines and for relevant bioactivity assays are provided below.

Synthesis of 8-Halogenated Imidazo[1,2-a]pyridines

The classical Tschitschibabin reaction provides a reliable method for the synthesis of the imidazo[1,2-a]pyridine core.[5]

Step-by-Step Synthesis of a 2-Aryl-6,8-dihalo-imidazo[1,2-a]pyridine:

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (e.g., 2-amino-3,5-dichloropyridine or 2-amino-3-fluoro-5-chloropyridine) (1.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add the substituted phenacyl bromide (1.1 mmol).

  • Base Addition: Add sodium bicarbonate (1.5 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, wash it with brine (2 x 30 mL), and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer in vacuo and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to yield the pure product.

Diagram of the Tschitschibabin Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyridine Substituted 2-Aminopyridine Reaction Condensation (Tschitschibabin Reaction) Solvent (e.g., Ethanol) Base (e.g., NaHCO3) Heat 2-Aminopyridine->Reaction alpha-Haloketone α-Haloketone alpha-Haloketone->Reaction Imidazopyridine 8-Halo-Imidazo[1,2-a]pyridine Reaction->Imidazopyridine

Caption: General workflow for the synthesis of 8-halogenated imidazo[1,2-a]pyridines.

In Vitro c-Met Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the in vitro potency of compounds in inhibiting c-Met kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 8-fluoro and 8-chloro imidazo[1,2-a]pyridines) in a suitable solvent like DMSO.

  • Reaction Setup: In a 96-well plate, add the recombinant c-Met kinase, a specific kinase substrate (e.g., Poly(Glu, Tyr) 4:1), and the kinase assay buffer.

  • Compound Addition: Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition curve.

Diagram of the c-Met Kinase Inhibition Assay Workflow

G Start Start: Prepare Reagents Add_Kinase Add c-Met Kinase, Substrate, and Buffer to 96-well plate Start->Add_Kinase Add_Compound Add Serially Diluted Test Compounds Add_Kinase->Add_Compound Add_ATP Initiate Reaction with ATP Add_Compound->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Add_Detection_Reagent Add Luminescence-based ATP Detection Reagent Incubate->Add_Detection_Reagent Read_Plate Measure Luminescence with Plate Reader Add_Detection_Reagent->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data End End: Comparative Potency Data Analyze_Data->End

Caption: Workflow for determining the IC50 values of c-Met kinase inhibitors.

Conclusion and Future Directions

The choice between an 8-fluoro and an 8-chloro substituent on the imidazo[1,2-a]pyridine scaffold is a critical decision in drug design, with significant consequences for bioactivity and pharmacokinetic properties. The case study of c-Met inhibitors clearly demonstrates that the higher electronegativity of fluorine can lead to enhanced target engagement and potency. Furthermore, the use of the 8-fluoro group as a bioisostere highlights its utility in fine-tuning the electronic properties of the core scaffold.

While the current data provides a strong foundation, further research is needed to establish a broader understanding of the structure-activity relationships of 8-halogenated imidazo[1,2-a]pyridines across a wider range of biological targets. Direct, head-to-head comparisons of the pharmacokinetic and metabolic profiles of 8-fluoro and 8-chloro analogs are also essential to guide the development of drug candidates with optimal in vivo performance. The experimental protocols provided herein offer a starting point for researchers to conduct these crucial investigations and unlock the full therapeutic potential of this privileged scaffold.

References

  • Humphries, A. C., Gancia, E., Gilligan, M. T., Goodacre, S., Hallett, D., Merchant, K. J., & Thomas, S. R. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518–1522. [Link]

  • Liu, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 573-578. [Link]

  • Odlo, K., et al. (2019). A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin. Planta Medica, 85(11/12), 935-943. [Link]

  • Nik, A. M., et al. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Molecular Pharmacology, 92(1), 1-13. [Link]

  • Cooper, C. B., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(6), 581-586. [Link]

  • de Souza, M. V. N., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Il Farmaco, 57(9), 765-771. [Link]

  • (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (n.d.). [Link]

  • Wu, Z., Pan, Y., & Zhou, X. (2011). A Simple and Efficient Protocol for the Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Synthesis, 2011(14), 2255-2260. [Link]

  • Vuillermet, F., Bourret, J., & Pelletier, G. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry, 86(1), 388-402. [Link]

  • Guimarães, C. R. W., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Liu, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 573-578. [Link]

  • Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry, 7(9), 903-912. [Link]

  • Wang, Y., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 303, 118399. [Link]

  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12. [Link]

  • Sharma, S., et al. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • Wallace, E. M., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 1(4), 158-162. [Link]

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Navigating the Thermal Landscape of Imidazo[1,2-a]pyridine Scaffolds: A Comparative Guide to Melting Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

For the researcher, scientist, and drug development professional, the melting point of a pure compound is a fundamental and critical physical property. It serves as a primary indicator of purity and identity. This guide provides an in-depth technical comparison and procedural overview for determining the melting point of the novel compound 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde . While a definitive, published melting point for this specific molecule remains elusive in current literature, this guide will establish a robust framework for its empirical determination. We will achieve this by comparing it with structurally related analogs, detailing standardized experimental protocols, and offering expert insights into the nuances of thermal analysis.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] The introduction of a fluorine atom at the 8-position and a carbaldehyde group at the 2-position creates a unique molecule with distinct physicochemical properties that are of significant interest in drug discovery. Understanding its melting point is the first step in its comprehensive characterization.

The Influence of Substitution on Melting Point: A Comparative Analysis

To estimate the melting point of 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde, we can draw valuable insights from the known melting points of its structural analogs. The melting point of a crystalline solid is governed by the strength of its crystal lattice, which is influenced by factors such as molecular symmetry, intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding), and molecular weight.

CompoundStructureMelting Point (°C)Key Structural Differences from Target
8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehydeTo be Determined -
8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid257-259Carboxylic acid at C2 instead of a carbaldehyde. The potential for strong intermolecular hydrogen bonding between the carboxylic acid groups and with the pyridine nitrogen likely contributes to its high melting point.
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde147–148A bulky fluorophenyl group at C3 and no substitution at C8. The added steric hindrance may disrupt efficient crystal packing, leading to a lower melting point compared to more planar analogs.
Imidazo[1,2-a]pyridine-8-carbaldehydeImidazo[1,2-a]pyridine-8-carbaldehydeNot available (Solid)Carbaldehyde at C8 instead of C2, and no fluorine.
8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde8-Bromoimidazo[1,2-a]pyridine-2-carbaldehydeNot available (Solid)Bromine at C8 instead of fluorine.
8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehydeNot available (Solid)Methyl group at C8 instead of fluorine.

Data for comparative compounds sourced from commercial supplier and literature data.[2]

Expert Analysis: The presence of the electron-withdrawing fluorine atom and the polar carbaldehyde group in the target molecule suggests that dipole-dipole interactions will play a significant role in its crystal lattice energy. Compared to the carboxylic acid analog, the absence of strong hydrogen bonding in the carbaldehyde will likely result in a lower melting point than 257-259 °C. The influence of the fluorine at the 8-position on crystal packing is difficult to predict without experimental data but it will undoubtedly alter the electronic distribution and intermolecular interactions compared to the unsubstituted parent scaffold.

Experimental Determination of Melting Point: Protocols and Best Practices

Two primary methods are employed for the accurate determination of a compound's melting point: the traditional capillary method and the more modern Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This classic and widely accessible technique involves heating a small sample of the solid in a capillary tube and observing the temperature range over which it melts.

Experimental Protocol:

  • Sample Preparation: Ensure the sample of 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is pure and has been thoroughly dried to remove any residual solvent, which can depress the melting point.

  • Loading the Capillary: Gently tap the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should be packed into the bottom of the tube.

  • Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Heating Rate: A key parameter for accuracy is the heating rate. A rapid scan can be performed initially to approximate the melting point. For an accurate reading, the temperature should be raised to about 10-15 °C below the expected melting point and then increased at a rate of 1-2 °C per minute.

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. For a pure compound, this range should be narrow (0.5-2 °C).

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement p1 Dry Pure Sample p2 Load Capillary Tube p1->p2 m1 Place in Apparatus p2->m1 m2 Rapid Scan (Approximate MP) m1->m2 m3 Slow Scan (1-2 °C/min) m2->m3 m4 Observe & Record Range m3->m4

Caption: Workflow for Capillary Melting Point Analysis.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and objective measure of the melting point.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The peak temperature and the enthalpy of fusion (the area under the peak) can also be determined, providing further valuable thermodynamic data.

Workflow for DSC Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis d1 Weigh Sample (1-5 mg) d2 Seal in DSC Pan d1->d2 a1 Load Sample & Reference Pans d2->a1 a2 Program Heating Rate (e.g., 10 °C/min) a1->a2 a3 Run under Inert Atmosphere a2->a3 a4 Analyze Thermogram a3->a4

Caption: Workflow for Differential Scanning Calorimetry.

Pro-Tips from the Field: Ensuring Data Integrity

  • Purity is Paramount: The presence of impurities, including residual solvents, will broaden the melting range and depress the melting point. Always ensure your sample is of the highest possible purity before taking a measurement. Recrystallization or column chromatography may be necessary purification steps.

  • Calibration is Key: Regularly calibrate your melting point apparatus or DSC instrument with certified standards to ensure the accuracy of your measurements.

  • Mind the Polymorphs: Some compounds can exist in different crystalline forms (polymorphs), each with its own distinct melting point. The crystallization conditions can influence which polymorph is obtained. If you observe variability in the melting point of your compound, consider the possibility of polymorphism.

  • Decomposition Matters: If the compound decomposes upon melting, you will observe a color change and/or gas evolution. In such cases, the melting point should be reported as "melts with decomposition" (m.p. with d.).

Conclusion

While the precise melting point of 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde awaits empirical determination, a comparative analysis of its structural analogs provides a logical framework for estimating its thermal behavior. The high melting point of the corresponding carboxylic acid suggests that the imidazo[1,2-a]pyridine core, when appropriately substituted, can form a stable crystal lattice. However, the lack of strong hydrogen bonding in the target carbaldehyde will likely lead to a lower melting point.

For an unambiguous determination, both capillary and DSC methods are recommended. DSC, in particular, will provide a highly accurate and reproducible value, along with additional thermodynamic information. The protocols and expert tips outlined in this guide provide a comprehensive roadmap for researchers to confidently and accurately characterize this and other novel compounds, ensuring the integrity and reliability of their scientific data.

References

  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. [Link]

  • PubChem. Imidazo[1,2-a]pyridine-2-carbaldehyde. [Link]

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  • PubChem. Imidazo[1,2-a]pyridine-8-carbaldehyde. [Link]

  • Al-Tel, T. H., et al. (2026). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie, 359(2), e70214. [Link]

  • Wikipedia. Pyridine-2-carbaldehyde. [Link]

  • Al-Zoubi, R. M., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(5), 48. [Link]

  • Kurteva, V. (2021). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1253–1256. [Link]

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UV-Vis spectral properties of 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical and Comparative Guide to the UV-Vis Spectral Properties of 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science.[1][2] Its rigid, π-conjugated framework is a cornerstone in the development of pharmaceuticals, including anxiolytics and insomnia treatments, as well as advanced fluorophores for bio-imaging and chemosensors.[2][3][4] The introduction of specific substituents, such as a fluorine atom at the 8-position and a carbaldehyde group at the 2-position, is a rational design strategy to modulate the molecule's electronic properties, and consequently, its biological activity and photophysical behavior.[5]

This guide, prepared for researchers and drug development professionals, provides a comprehensive analysis of the anticipated . While direct experimental data for this specific derivative is not extensively published, we will construct a robust profile by synthesizing data from closely related analogues, theoretical principles, and computational studies. We will present a standardized experimental protocol for acquiring its spectrum, compare its expected properties against relevant alternatives, and explain the underlying electronic transitions that govern its interaction with UV-Vis light.

Theoretical Background: Electronic Transitions in Heterocyclic Systems

The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For π-conjugated heterocyclic systems like imidazo[1,2-a]pyridines, the most relevant transitions are:

  • π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In imidazo[1,2-a]pyridines, these transitions typically manifest as strong absorption bands in the UV region, often with complex vibrational fine structure.[6][7]

  • n → π* Transitions: This type of transition involves the excitation of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen atom, to a π* antibonding orbital. These transitions are typically lower in energy and significantly less intense (lower molar absorptivity) than π → π* transitions. They are often observed as a shoulder on the longer-wavelength side of the main absorption band or can be obscured by it.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular structure and the solvent environment.

A Validated Protocol for UV-Vis Spectral Acquisition

To ensure reproducible and accurate data, a standardized methodology is critical. The following protocol represents a self-validating system for measuring the UV-Vis absorbance spectrum of a novel compound like 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_inst 2. Instrument Setup cluster_cal 3. Calibration & Measurement cluster_analysis 4. Data Analysis A Prepare Stock Solution (e.g., 1 mM in DMSO) B Select Solvents (e.g., Hexane, EtOH, MeCN) A->B C Prepare Dilutions (e.g., 1-10 µM) B->C F Fill Cuvette with Blank (Pure Solvent) C->F D Warm-up Spectrometer Lamps (>20 min) E Set Wavelength Range (e.g., 200-800 nm) D->E E->F G Acquire Baseline/Autozero F->G H Rinse & Fill Cuvette with Sample G->H I Measure Sample Absorbance H->I J Identify λmax I->J K Verify Beer-Lambert Law (Plot Abs vs. Concentration) J->K L Calculate Molar Absorptivity (ε) K->L

Caption: Workflow for UV-Vis spectral acquisition and analysis.

Step-by-Step Methodology
  • Instrument Preparation:

    • Turn on the UV-Vis spectrophotometer's deuterium and tungsten lamps and allow them to warm up for at least 20 minutes to ensure a stable output.[8]

    • Set the desired wavelength scan range, typically from 200 to 800 nm for a broad survey.[8]

  • Sample Preparation:

    • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde in a high-purity solvent in which it is readily soluble, such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN).

    • Working Solutions: From the stock solution, prepare a series of dilutions in the solvent of interest (e.g., ethanol, acetonitrile, hexane) using calibrated volumetric flasks.[9] Aim for concentrations that will yield absorbance values between 0.1 and 1.0, the optimal range for accuracy under the Beer-Lambert Law.[9] A typical starting concentration for analysis is ~10 µM.

  • Measurement Procedure:

    • Blanking/Baseline Correction: Fill a clean quartz cuvette with the pure solvent that was used to prepare the working solution.[10][11] Place it in the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.[10]

    • Sample Measurement: Empty the cuvette, rinse it twice with the sample solution, and then fill it approximately ¾ full.[8] Ensure the outside is clean and free of fingerprints. Place it in the sample holder and acquire the absorbance spectrum.

    • Replicates: Repeat the measurement for at least two other independently prepared samples to ensure reproducibility.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • To determine the molar absorptivity (ε), measure the absorbance of at least three different concentrations at the determined λmax.

    • Plot absorbance versus concentration. The data should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert Law. The slope of this line is equal to the molar absorptivity (when the path length is 1 cm).[12]

Predicted Spectral Profile and Comparative Analysis

Imidazo[1,2-a]pyridine derivatives typically display two primary absorption bands, both arising from π → π* transitions.[6][13] For instance, various derivatives show a high-energy band around 250-280 nm and a lower-energy, broad band between 300 and 370 nm.[3][7][13]

Influence of Substituents:

  • 2-Carbaldehyde Group (-CHO): This is a strong electron-withdrawing group that extends the π-conjugation of the heterocyclic system. This extension is expected to cause a bathochromic (red) shift in the longer-wavelength absorption band compared to the unsubstituted parent compound.

  • 8-Fluoro Group (-F): Fluorine exerts a dual electronic effect: it is strongly electronegative (an electron-withdrawing inductive effect, -I) and has lone pairs that can participate in resonance (a weak electron-donating mesomeric effect, +M). For halogen substituents on this scaffold, the inductive effect typically dominates, leading to a slight hypsochromic (blue) shift or minimal change.

Comparative Data of Related Compounds

The following table summarizes experimental data for related imidazo[1,2-a]pyridine derivatives to provide a basis for comparison.

CompoundSubstituent(s)Solventλmax (nm)Reference
Imidazo[1,2-a]pyridine-3-carbaldehyde3-CHODioxane258, 331[6] (Derived from Fig)
2-Phenylimidazo[1,2-a]pyridine2-PhEthanol~250, 330[13] (Derived from Fig)
2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine2-Ph-OMeEthanol~255, 346[13] (Derived from Fig)
Fused Imidazo[1,2-a]pyridineComplex fused systemH₂O/EtOH244, 285, 326, 365[3]
8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde 8-F, 2-CHO Ethanol (Predicted) ~260-270, ~340-360 N/A

Note: λmax values for some compounds are estimated from published spectra.

Based on this comparative data, we predict that 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde will exhibit a complex spectrum with a high-energy band around 260-270 nm and a prominent, lower-energy band in the 340-360 nm range, primarily due to the strong influence of the 2-carbaldehyde group.

Solvatochromism: The Effect of Solvent Polarity

The position of the absorption maxima for imidazo[1,2-a]pyridines can shift with solvent polarity, a phenomenon known as solvatochromism.[14][15] This effect arises from differential stabilization of the ground and excited states by the solvent.

  • π → π* Transitions: For these transitions, the excited state is generally more polar than the ground state. Therefore, increasing solvent polarity will stabilize the excited state more, leading to a small bathochromic (red) shift (a shift to longer wavelengths).[16]

  • n → π* Transitions: In this case, the ground state is often more stabilized by polar, protic solvents (via hydrogen bonding to nitrogen lone pairs). This increased stabilization of the ground state leads to a larger energy gap for the transition, resulting in a hypsochromic (blue) shift (a shift to shorter wavelengths).

A systematic study of the UV-Vis spectrum of 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde in a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol) would be highly informative.

Diagram of Electronic Transitions

G cluster_0 Molecular Orbitals cluster_1 Transitions π π (Antibonding) π->π High ΔE n n (Non-bonding) n->π Low ΔE A π → π (High Intensity, UV Region) B n → π (Low Intensity, Near UV/Vis)

Caption: Energy diagram of primary electronic transitions.

Conclusion

8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a molecule designed for specific electronic properties. Based on a comparative analysis of its structural components, its UV-Vis spectrum is predicted to be dominated by strong π → π* transitions, with a long-wavelength absorption maximum expected in the 340-360 nm range due to the electron-withdrawing 2-carbaldehyde group. The spectrum is expected to exhibit modest solvatochromism, with polar solvents likely inducing a slight red shift in the main absorption bands. The validated experimental protocol provided herein offers a clear pathway for researchers to obtain high-quality spectral data, which is fundamental for further studies in medicinal chemistry, photophysics, and materials science.

References

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  • de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

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Safety Operating Guide

8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and laboratory researchers with a definitive, causality-driven Standard Operating Procedure (SOP) for the disposal of 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS: 1020033-80-0).

Rather than simply listing generic disposal steps, this guide deconstructs the physicochemical properties of the molecule to explain why specific waste management decisions are made, ensuring your laboratory maintains the highest standards of safety, environmental compliance, and operational integrity.

The Causality of Hazards: Chemical Profile & Reactivity

Proper disposal of 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde requires understanding the dual nature of its molecular structure. The compound features two highly distinct functional groups that dictate its end-of-life routing:

  • The Fluorinated Core (C-F Bond): Fluorinated organic compounds do not safely degrade in standard, low-temperature waste fires. If incinerated improperly, the strong carbon-fluorine bonds break down to release highly toxic and corrosive hydrofluoric acid (HF) gas, along with potentially hazardous fluorinated byproducts[1]. Consequently, environmental protection agencies mandate that fluorinated organics be routed to specialized high-temperature incinerators (operating at >1000°C) equipped with alkaline gas scrubbers to neutralize HF emissions[2].

  • The Electrophilic Aldehyde (C2-Carbaldehyde): Aldehydes are highly reactive electrophiles. If 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde waste is indiscriminately mixed with primary or secondary amines in a generic waste carboy, it will undergo rapid, exothermic Schiff base formation[3]. Furthermore, exposure to strong oxidizers can cause rapid oxidation to the corresponding carboxylic acid, leading to dangerous gas evolution and container over-pressurization[3][4].

Quantitative Hazard Data & Incompatibility Matrix

To prevent adverse laboratory events, all quantitative hazard data and chemical incompatibilities must be mapped before waste generation begins.

Table 1: Physicochemical Profile & Hazard Designations

Property / Hazard Designation / Value Causality & Impact on Disposal
CAS Number 1020033-80-0 Required for accurate EPA/RCRA waste manifesting.
Acute Toxicity Oral (Category 4); H302 Mandates strict PPE (nitrile gloves, goggles) during waste handling[5][6].
Irritation Skin/Eye (Category 2); H315, H319 Prohibits the manual compaction of solid waste to prevent aerosolization[5][6].

| Destruction Temp | >1000°C | Minimum temperature required to cleave C-F bonds and prevent toxic PICs (Products of Incomplete Combustion)[1]. |

Table 2: Chemical Waste Incompatibility Matrix

Chemical Class Examples Reaction with 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde Disposal Directive
Amines Ethylenediamine, Aniline Exothermic condensation (Schiff base formation)[3][4]. STRICTLY SEGREGATE. Do not mix in liquid waste carboys.
Strong Oxidizers Nitric acid, Peroxides Rapid oxidation to carboxylic acid; potential gas evolution[3]. STRICTLY SEGREGATE.

| Strong Bases | NaOH, KOH | Potential Cannizzaro-type disproportionation or degradation. | Do not mix high-concentration streams. |

Waste Routing Logic

The following decision tree illustrates the mandatory routing pathways for both solid and liquid waste streams containing this compound.

WasteWorkflow Gen Waste Generation: 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde Solid Solid Waste (Powders, PPE, Silica Gel) Gen->Solid Liquid Liquid Waste (Reaction Solvents, Extracts) Gen->Liquid HalStream Halogenated Waste Stream (Must segregate from Amines) Solid->HalStream Contaminated solids Liquid->HalStream Solvent mixtures Incinerator High-Temp Incineration (>1000°C) HalStream->Incinerator EPA Compliant Transport Scrubber Alkaline Gas Scrubber (HF Neutralization) Incinerator->Scrubber Exhaust Gas Routing

Fig 1. Waste routing logic for fluorinated aldehyde disposal.

Step-by-Step Disposal Methodologies

To ensure absolute safety, the following protocols are designed as self-validating systems . By incorporating real-time physical checks, researchers can confirm the safety of their waste streams before moving to the next step.

Protocol A: Liquid Waste Segregation and Collection

Use this protocol for reaction filtrates, chromatography fractions, and extraction solvents containing the compound.

  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste carboy specifically designated for Halogenated Organic Waste .

  • Compatibility Verification: Review the waste log attached to the carboy. Verify that no primary amines, secondary amines, or strong oxidizers have been added to this container previously[4].

  • Transfer: Working inside a certified fume hood, use a chemical funnel to slowly pour the liquid waste into the carboy.

  • Self-Validation Check (Thermal & Pressure): Lightly touch the exterior of the carboy (while wearing gloves) immediately after addition. The absence of a temperature gradient confirms that no exothermic cross-reactions are occurring. Leave the cap loosely threaded for 15 minutes to self-validate that no gas evolution (pressure buildup) is taking place before applying final torque to the cap.

  • Labeling: Update the hazardous waste tag immediately. Explicitly list "8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde" and mark the "Halogenated" and "Toxic" checkboxes[7].

Protocol B: Solid Waste and Spill Decontamination

Use this protocol for pure compound spills, contaminated weighing paper, pipette tips, and silica gel from column chromatography.

  • Containment (For Spills): If the solid powder is spilled, immediately cover it with an inert, dust-suppressing absorbent material (such as damp sand or vermiculite) to prevent aerosolization of the respiratory irritant[4].

  • Collection: Use non-sparking, anti-static tools to sweep up the compound and the absorbent. Never use a standard vacuum cleaner , as this will aerosolize the fine aldehyde powder and bypass standard HEPA filters.

  • Packaging: Place the collected material into a puncture-resistant, sealable solid waste container.

  • Surface Decontamination: Wash the affected surface with a mild soap and water solution to remove residual traces of the compound. Collect the washings using absorbent pads and place them into the solid waste container.

  • Self-Validation Check (pH Verification): After surface decontamination, wipe the cleaned area with a damp pH indicator strip. A neutral pH (6.5–7.5) validates that no residual acidic or basic quenchants remain, confirming the area is chemically safe for resumed laboratory operations.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.